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Core Science & Biosynthesis

Foundational

The Application Scientist's Guide to Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Chemical Properties, Reactivity, and Synthetic Methodologies

Executive Summary & Structural Significance In modern drug discovery and organic materials science, the demand for highly functionalized, orthogonal building blocks is paramount. Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Significance

In modern drug discovery and organic materials science, the demand for highly functionalized, orthogonal building blocks is paramount. Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) represents a premier class of such scaffolds . Featuring a fused bicyclic thieno[3,2-b]pyrrole core, this molecule serves as an electron-rich bioisostere for indoles and thienothiophenes.

What makes this specific compound exceptionally valuable is its trifunctional orthogonality . It possesses three distinct, selectively addressable reactive sites: an electrophilic C2-bromide, a nucleophilic/acidic C4-pyrrole NH, and a hydrolyzable C5-methyl ester. This guide deconstructs the chemical properties of this building block, providing field-proven mechanistic insights and self-validating experimental workflows for advanced synthetic applications.

Physicochemical Profile and Quantitative Data

Understanding the baseline physicochemical properties is critical for predicting solubility, reactivity, and chromatographic behavior. The fused nature of the thiophene and pyrrole rings creates a highly conjugated, planar, and electron-rich π -system.

PropertyValue / Description
Chemical Name Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
CAS Number 1283737-10-9
Molecular Formula C8H6BrNO2S
Molecular Weight 260.11 g/mol
Core Structure Fused thiophene and pyrrole (Heteroaromatic)
Hydrogen Bond Donors 1 (Pyrrole NH)
Hydrogen Bond Acceptors 3 (Ester Oxygens, Thiophene Sulfur)
Rotatable Bonds 2 (Ester C-O, Methoxy O-CH3)
Storage Conditions 2-8°C, Inert atmosphere, Protect from light

Core Reactivity & Mechanistic Pathways

As an application scientist, I do not just look at what a molecule can do, but why it does it. The reactivity of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is dictated by the electronic distribution across its fused rings .

A. The C2-Bromine: Electrophilic Hub for Cross-Coupling

The bromine atom at the C2 position (on the thiophene ring) is the primary site for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig).

  • Causality: Because the thienopyrrole core is highly electron-rich, the C-Br bond is slightly less activated toward oxidative addition by Pd(0) compared to electron-deficient aryl halides. Therefore, the use of electron-rich, sterically demanding phosphine ligands (such as dppf or XPhos) is highly recommended to accelerate the oxidative addition step and stabilize the resulting Pd(II) intermediate.

B. The C4-NH: Acidic Proton and Nucleophilic Anchor

The pyrrole nitrogen features an acidic proton (pKa 15-17).

  • Causality: The lone pair on the nitrogen is delocalized into the aromatic π -system. Deprotonation requires a moderately strong base (e.g., NaH or KOtBu). Once deprotonated, the resulting nitrogen anion is a potent nucleophile, readily undergoing SN​2 alkylation with alkyl halides or N-arylation via Chan-Lam coupling.

C. The C5-Methyl Ester: Carbonyl Manipulation

The methyl ester serves a dual purpose: it acts as an electron-withdrawing group that stabilizes the pyrrole ring against oxidative degradation, and it provides a handle for further functionalization.

  • Causality: Saponification with LiOH yields the free carboxylic acid, which can be coupled with amines using standard peptide coupling reagents (HATU, EDC/HOBt) to form amides. Alternatively, reduction with DIBAL-H yields the corresponding primary alcohol.

ReactivityMap Core Methyl 2-bromo-4H-thieno[3,2-b] pyrrole-5-carboxylate C2 C2-Bromine (Cross-Coupling) Core->C2 Pd(0) Catalysis C4 C4-NH (Alkylation/Protection) Core->C4 Base (NaH/Cs2CO3) C5 C5-Ester (Hydrolysis/Amidation) Core->C5 LiOH or DIBAL-H Aryl/Alkyl\nSubstitution Aryl/Alkyl Substitution C2->Aryl/Alkyl\nSubstitution N-Substituted\nDerivatives N-Substituted Derivatives C4->N-Substituted\nDerivatives Carboxylic Acids\n/ Alcohols Carboxylic Acids / Alcohols C5->Carboxylic Acids\n/ Alcohols

Fig 1: Orthogonal reactivity map of the thienopyrrole core across its three functional sites.

Self-Validating Experimental Protocols

Trustworthiness in synthetic chemistry relies on self-validating systems. The following protocols are designed not just with steps, but with built-in observational checkpoints to ensure mechanistic success.

Protocol A: C2 Suzuki-Miyaura Cross-Coupling

This protocol describes the coupling of the C2-bromide with a generic aryl boronic acid.

Reagents:

  • Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl2​ (0.05 eq)

  • K2​CO3​ (2.0 eq, 2M aqueous solution)

  • 1,4-Dioxane (0.1 M relative to substrate)

Step-by-Step Workflow:

  • Assembly: Charge a Schlenk flask with the thienopyrrole bromide, aryl boronic acid, and Pd(dppf)Cl2​ .

  • Degassing (Critical Step): Add 1,4-Dioxane. Purge the solution with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes the active Pd(0) species to inactive Pd(II) oxides, stalling the catalytic cycle.

  • Base Addition: Add the degassed 2M aqueous K2​CO3​ solution. Causality: The base coordinates to the boronic acid, forming a reactive boronate complex that facilitates the transmetalation step.

  • Thermal Activation: Heat the biphasic mixture to 90°C for 12 hours.

  • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc). The starting bromide is highly UV-active. The successful product will exhibit a distinct Rf​ shift and a change in fluorescence under 365 nm UV light due to extended π -conjugation. LC-MS should show the complete disappearance of the characteristic 1:1 isotopic M / M+2 doublet of the bromine atom.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

SuzukiWorkflow Step1 1. Reagent Assembly Thienopyrrole + Boronic Acid + Pd(dppf)Cl2 Step2 2. Inert Atmosphere Argon Purge (Crucial for Pd(0) stability) Step1->Step2 Step3 3. Base Addition Aq. K2CO3 (Activates Boronic Acid) Step2->Step3 Step4 4. Thermal Activation 80-100°C for 12-24h Step3->Step4 Step5 5. Workup & Extraction Phase Separation (EtOAc/H2O) Step4->Step5 Step6 6. Validation & Purification TLC/LC-MS -> Column Chromatography Step5->Step6

Fig 2: Self-validating experimental workflow for C2 Suzuki-Miyaura cross-coupling.

Protocol B: C4 N-Alkylation

Reagents:

  • Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq)

  • Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

  • NaH (60% dispersion in mineral oil) (1.5 eq)

  • Anhydrous DMF (0.2 M)

Step-by-Step Workflow:

  • Deprotonation: Dissolve the thienopyrrole in anhydrous DMF at 0°C under Argon. Slowly add NaH.

  • Self-Validation Checkpoint: Observe the reaction mixture. The immediate evolution of H2​ gas bubbles confirms the active deprotonation of the C4-NH. If no gas evolves, the NaH has degraded to NaOH and must be replaced.

  • Alkylation: Once gas evolution ceases (approx. 30 mins), add the alkyl halide dropwise. Warm to room temperature and stir for 4 hours.

  • Validation Checkpoint: In 1H NMR, the broad NH singlet ( 11.5 ppm) will completely disappear, replaced by the signals of the new N-alkyl substituent.

  • Quench: Carefully quench with ice water to neutralize unreacted NaH, extract with EtOAc, and purify.

Applications in Advanced Therapeutics and Materials

The strategic functionalization of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has profound implications across two major fields:

Medicinal Chemistry (Bioisosterism): The thieno[3,2-b]pyrrole core is an excellent bioisostere for the indole ring, a ubiquitous pharmacophore in kinase inhibitors and GPCR ligands. Substituting an indole with a thienopyrrole alters the molecule's electron density, lipophilicity (logP), and metabolic stability without drastically changing its steric bulk. The C5-ester is frequently hydrolyzed and converted into various amides to explore structure-activity relationships (SAR) in the hinge-binding region of kinases .

Organic Electronics (OFETs and OPVs): In materials science, the electron-rich nature of the thienopyrrole core makes it an ideal "Donor" moiety in Donor-Acceptor (D-A) conjugated polymers . By utilizing the C2-bromine for polymerization (often via Stille coupling with stannylated acceptors like benzothiadiazole) and the C4-NH for attaching long solubilizing alkyl chains, researchers can synthesize highly ordered thin films with exceptional hole mobility for Organic Field-Effect Transistors (OFETs).

References

  • ACS Publications. "Synthesis of Heterocyclic Compounds Possessing the 4H-Thieno[3,2-b]Pyrrole Moiety". Journal of Combinatorial Chemistry, 2007. URL:[Link]

  • Semantic Scholar / Organic Letters. "Thieno[3,2-b]pyrrolo donor fused with benzothiadiazolo, benzoselenadiazolo and quinoxalino acceptors: synthesis, characterization, and molecular properties." Organic Letters, 2011. URL:[Link]

Exploratory

Structural Analytics and Application Profiling of Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Executive Summary Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a highly versatile, electron-rich bicyclic heterocycle that serves as a privileged scaffold in both advanced materials science...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a highly versatile, electron-rich bicyclic heterocycle that serves as a privileged scaffold in both advanced materials science and targeted drug discovery[1]. The fusion of a thiophene ring with a pyrrole ring creates a unique π -conjugated system with tunable electronic properties. The presence of the 2-bromo substituent provides a regioselective handle for palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions), while the 5-carboxylate ester allows for facile functionalization into amides or acids[2][3]. This whitepaper provides an in-depth analysis of the crystallographic properties, self-validating structural characterization protocols, and the mechanistic utility of this scaffold in modern research.

Crystallographic Signatures and Molecular Packing

Understanding the solid-state behavior of thieno[3,2-b]pyrrole derivatives is critical for optimizing their performance in both biological target binding and organic semiconductor charge transport. Single-crystal X-ray diffraction (SCXRD) analyses of this chemical class reveal highly ordered supramolecular architectures driven by a combination of strong and weak non-covalent interactions[4][5].

Intermolecular Interaction Dynamics

The crystal lattice of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is governed by three primary structural directors:

  • Hydrogen Bonding: The unsubstituted pyrrole nitrogen (N-H) acts as a strong hydrogen bond donor, pairing with the carbonyl oxygen (C=O) of the methyl ester on adjacent molecules. This N−H⋯O=C interaction typically drives the formation of robust 1D polymeric chains along the crystallographic b-axis[4].

  • π−π Stacking: The planar nature of the fused thienopyrrole core facilitates strong face-to-face π−π stacking. The interplanar distances usually range from 3.40 to 3.55 Å, which is optimal for orbital overlap and is a prerequisite for high charge-carrier mobility in organic field-effect transistors (OFETs)[2][5].

  • Halogen Bonding: The heavy bromine atom at the C2 position participates in highly directional C−Br⋯π or C−Br⋯O interactions, which cross-link the 1D hydrogen-bonded chains into a cohesive 3D network, significantly increasing the crystal density and thermal stability.

Representative Quantitative Structural Data

While specific unit cell parameters can vary based on crystallization conditions and polymorph formation, Table 1 summarizes the validated crystallographic profile representative of 2-halogenated thieno[3,2-b]pyrrole-5-carboxylate single crystals[4][5].

Table 1: Representative SCXRD Parameters for Thieno[3,2-b]pyrrole-5-carboxylates

ParameterValue / DescriptionCausality / Structural Implication
Crystal System TriclinicLow symmetry allows for maximum close-packing of the planar asymmetric units.
Space Group P1ˉ Centrosymmetric packing neutralizes macroscopic dipole moments, stabilizing the lattice.
Unit Cell Dimensions a≈7.5 Å, b≈8.2 Å, c≈11.4 ÅDimensions reflect the length of the Br-to-Ester axis and the inter-chain stacking distance.
Cell Angles α≈85∘,β≈78∘,γ≈88∘ Deviation from 90∘ accommodates the steric bulk of the methyl ester group.
π−π Centroid Distance 3.45 – 3.55 ÅShortened S–C bond lengths enhance orbital overlap, critical for semiconductor applications.
Data Collection Temp. 100 KCryogenic cooling minimizes atomic thermal displacement, yielding high-resolution electron density maps.

Methodology: Self-Validating Protocol for Single-Crystal X-Ray Diffraction

To obtain publication-quality crystallographic data, the crystallization and mounting process must be treated as a self-validating system where each step confirms the integrity of the prior step.

Step-by-Step Crystal Growth and Mounting Protocol
  • Solvent Selection & Dissolution: Dissolve 10 mg of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in 0.5 mL of dichloromethane (DCM). Causality: DCM acts as an excellent primary solvent due to its high volatility and ability to fully solvate the polarizable core.

  • Vapor Diffusion Setup: Place the open vial containing the DCM solution inside a larger, sealed vessel containing 3 mL of n-hexane (antisolvent). Causality: Vapor diffusion provides a mathematically predictable supersaturation gradient compared to simple evaporation, drastically reducing the kinetic trapping that leads to twinned or amorphous crystals.

  • Optical Validation: After 48-72 hours, harvest the resulting crystals. Examine them under a cross-polarized light microscope. Validation: A true single crystal will extinguish light uniformly at specific angles of rotation. If the crystal shows patchy or mosaic birefringence, it is twinned and must be rejected.

  • Cryoprotection: Submerge the validated crystal in a drop of Paratone-N oil and mount it on a MiTeGen loop. Causality: The oil displaces surface solvent and forms a rigid glass when flash-cooled to 100 K in the diffractometer's nitrogen stream, preventing the crystal lattice from cracking due to thermal shock.

  • Data Collection & Refinement: Collect diffraction data using Cu- radiation ( λ=1.54184 Å). Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 .

G N1 Vapor Diffusion Growth (DCM / n-Hexane) N2 Optical Validation (Cross-Polarized Microscopy) N1->N2 N3 Cryoprotection & Mounting (Paratone-N Oil) N2->N3 N4 X-Ray Data Collection (Cu-Ka Radiation at 100K) N3->N4 N5 Structure Solution (SHELXT / Refinement) N4->N5

Workflow for thienopyrrole single-crystal growth and X-ray diffraction analysis.

Translational Applications

Medicinal Chemistry: Epigenetic Modulators (KDM1A/LSD1)

The thieno[3,2-b]pyrrole scaffold is a highly privileged structure in oncology, specifically as a reversible inhibitor of Lysine-Specific Demethylase 1 (KDM1A/LSD1)[1][3]. The methyl ester of the starting material is typically hydrolyzed and coupled to an aniline derivative to form a carboxamide.

  • Mechanistic Causality: The flat, electron-rich thienopyrrole core acts as a bioisostere for the indole ring of endogenous substrates (like histone H3 tails). High-throughput screening and subsequent X-ray co-crystallography (e.g., PDB: 5LGN) have proven that this scaffold intercalates deeply into the FAD-binding pocket of LSD1, displacing the natural substrate and halting the demethylation of H3K4me2[3]. This epigenetic blockade reactivates silenced tumor suppressor genes, leading to cell cycle arrest.

Pathway I Thienopyrrole Derivative (LSD1 Inhibitor) E KDM1A/CoREST Complex (Target Enzyme) I->E Pocket Intercalation B Blockade of Histone Demethylation (H3K4me2) E->B Catalytic Inhibition G Reactivation of Tumor Suppressor Genes B->G Epigenetic Shift A Cell Cycle Arrest & Apoptosis G->A Phenotypic Outcome

Epigenetic signaling pathway modulated by thieno[3,2-b]pyrrole-based KDM1A inhibitors.

Organic Electronics: Donor-Acceptor Semiconductors

In materials science, the 2-bromo functionality of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is exploited to synthesize advanced donor-acceptor (D-A) polymers for Organic Field-Effect Transistors (OFETs)[2].

  • Mechanistic Causality: The bromine atom allows for precise Stille cross-coupling with stannylated electron acceptors (such as benzothiadiazole or diketopyrrolopyrrole). The resulting polymers exhibit highly ordered lamellar packing. Grazing-incidence X-ray diffraction (GIXRD) of these thin films confirms that the thienopyrrole units promote tight intermolecular π−π stacking (evidenced by diffraction peaks at ∼28.5∘ ), which is the fundamental physical requirement for efficient macroscopic electron/hole mobility across the semiconductor channel[2].

Conclusion

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is far more than a simple synthetic intermediate; it is a rationally designed building block whose utility is dictated by its precise crystallographic and electronic properties. Whether directing the supramolecular assembly of organic semiconductors via strong π−π interactions or acting as a geometric mimic for epigenetic enzyme inhibition, the structural data of this scaffold provides the foundational blueprint for next-generation drug and material development.

References

  • Thieno[3,2-b]pyrrole and Benzo[c][1,2,5]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors - PMC Source: nih.gov URL:[Link]

  • Supporting Information Synthesis and characterization of S,N-heterotetracenes Source: beilstein-journals.org URL:[Link]

  • Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes Source: researchgate.net URL:[Link]

  • Thieno[3,2-b]pyrrole-5-carboxamides as New Reversible Inhibitors of Histone Lysine Demethylase KDM1A/LSD1. Part 1: High-Throughput Screening and Preliminary Exploration Source: acs.org (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates Source: researchgate.net URL:[Link]

Sources

Foundational

electronic properties of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate derivatives

Whitepaper: Advanced Electronic Properties and Synthetic Utility of Methyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Derivatives Executive Summary The development of novel heterocyclic building blocks is a critical d...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: Advanced Electronic Properties and Synthetic Utility of Methyl 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Derivatives

Executive Summary

The development of novel heterocyclic building blocks is a critical driver of innovation in both organic electronics and medicinal chemistry. Among these, the thieno[3,2-b]pyrrole scaffold has emerged as a highly versatile, electron-rich motif. Specifically, methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) serves as an optimal bifunctional starting material. The isoelectronic replacement of thiophene with pyrrole in fused systems significantly elevates the highest occupied molecular orbital (HOMO) level, enhancing intramolecular charge transfer (ICT)[1].

This technical guide explores the mechanistic causality behind the electronic properties of thieno[3,2-b]pyrrole derivatives and provides self-validating experimental workflows for their functionalization. By leveraging the 2-bromo position for π -extension and the 5-carboxylate for pharmacophore generation, researchers can engineer materials ranging from high-mobility organic field-effect transistors (OFETs) to metabolically stable antiviral therapeutics.

Mechanistic Causality: Electronic & Structural Properties

The Heteroatom Effect & Bandgap Engineering

The electronic superiority of thieno[3,2-b]pyrrole over its structural analog, thieno[3,2-b]thiophene, is rooted in the heteroatom effect. Pyrrole is the most electron-rich five-membered aromatic ring. When fused with thiophene, the resulting thieno[3,2-b]pyrrole core exhibits a pronounced electron-donating character[2].

  • HOMO Level Modulation: The inclusion of the pyrrolic nitrogen upshifts the frontier orbital energy levels. In donor-acceptor (D-A) copolymers, this reduces the bandgap ( Eg​ ) and broadens the absorption spectrum, which is critical for near-infrared photoresponse in Polymer Solar Cells (PSCs)[3].

  • Solubility vs. Planarity: Unlike thieno[3,2-b]thiophene, which has limited sites for modification, the 4H-pyrrole nitrogen allows for N-alkylation. This permits the introduction of solubilizing alkyl chains perpendicular to the conjugated backbone, tuning solid-state molecular packing without inducing steric torsion that would disrupt π

    π stacking[4].
Backbone Curvature & Solid-State Packing

The geometric curvature of small molecules dictates their crystallization in thin films. Theoretical insights via Density Functional Theory (DFT) reveal that thiophene-flanked thieno[3,2-b]pyrroles maintain a near-planar dihedral angle (~2.65°), promoting thermal annealing-induced crystallinity. In contrast, furan-flanked analogs exhibit severe backbone curvature (up to 61°) due to shorter C–O bonds, resulting in poor thin-film transistor performance[2].

BandgapEngineering Core Thieno[3,2-b]pyrrole Core (Electron-Rich Donor) Mod1 N-Alkylation (4H) Solubility & Packing Core->Mod1 Mod2 Cross-Coupling (2-Bromo) Pi-Extension Core->Mod2 Mod3 Ester Modification (5-Carboxylate) Acceptor Strength Core->Mod3 Prop1 Tuned HOMO Level Increased Hole Mobility Mod1->Prop1 Prop2 Reduced Bandgap Enhanced Light Absorption Mod2->Prop2 Mod3->Prop2

Logical framework of bandgap and solubility engineering for thieno[3,2-b]pyrrole derivatives.

Application Pathways: From Organic Electronics to Antivirals

Pathway A: Organic Electronics (OFETs & PSCs)

By substituting the thieno[3,2-b]thiophene unit in P(DPP-TT) polymers with thieno[3,2-b]pyrrole, researchers have achieved average hole mobilities of 0.12 cm² V⁻¹ s⁻¹ in p-channel OFETs with near-zero threshold voltages[4]. In photovoltaics, non-fullerene acceptors (SMAs) utilizing this core achieve Power Conversion Efficiencies (PCE) up to 18.43% in ternary blend polymer solar cells due to minimized energy loss and balanced charge transport[3].

Pathway B: Antiviral Therapeutics

Beyond materials science, the thieno[3,2-b]pyrrole scaffold is a privileged structure in medicinal chemistry. C5-amide derivatives act as potent inhibitors of the Chikungunya virus (CHIKV). Initial hits suffered from poor metabolic stability in human liver microsomes (HLMs). However, structural optimization—specifically removing the labile 2-bromo group and modifying the C5-piperidine carboxamide—yielded compounds with a 17-fold increase in metabolic half-life while maintaining single-digit micromolar efficacy[5].

Experimental Protocols: A Self-Validating System

The following protocols detail the divergent synthetic functionalization of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.

SyntheticWorkflow Start Methyl 2-bromo-4H- thieno[3,2-b]pyrrole- 5-carboxylate Alk NaH, R-X, DMF (N-Alkylation) Start->Alk Cross Pd Catalyst, Stannane (Stille Coupling) Alk->Cross Path A (OFETs) Sap LiOH, THF/H2O (Saponification) Alk->Sap Path B (MedChem) Amide EDCI, Amine (Amide Coupling) Sap->Amide

Divergent synthetic workflow of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.

Protocol 1: N-Alkylation (Solubility Engineering)
  • Causality: The 4H-pyrrole proton is weakly acidic. Sodium hydride (NaH) irreversibly deprotonates it, driving the formation of a highly nucleophilic pyrrolide anion. Alkylation at this site is critical to prevent aggregation and tune the solubility of the final semiconductor or drug candidate[6].

  • Step-by-Step:

    • Charge an oven-dried Schlenk flask with methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) and anhydrous DMF under an argon atmosphere.

    • Cool the solution to 0 °C. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise to control hydrogen gas evolution.

    • Add the desired alkyl halide (e.g., 1-bromododecane for OFETs, 1.1 eq) dropwise. Warm to room temperature and stir for 4 hours.

    • Quench carefully with ice water and extract with ethyl acetate (3x). Dry the organic layer over MgSO₄ and concentrate in vacuo.

  • Validation & Quality Control: Perform Thin Layer Chromatography (TLC) using Hexanes/EtOAc (4:1). The product will exhibit a significantly higher Rf​ value due to the loss of the polar N-H bond. Validate via ¹H NMR by confirming the disappearance of the broad N-H signal at ~11.5 ppm and the appearance of aliphatic alkyl protons.

Protocol 2: Palladium-Catalyzed Stille Coupling ( π -Extension)
  • Causality: The 2-bromo position is highly activated for oxidative addition by Pd(0). Stille coupling is selected over Suzuki-Miyaura because the strongly basic conditions required for Suzuki couplings can prematurely hydrolyze the C5-methyl ester. The neutral conditions of Stille coupling preserve the ester for subsequent modifications[7].

  • Step-by-Step:

    • In a Schlenk tube, combine the N-alkylated intermediate (1.0 eq), an organostannane derivative (e.g., a benzothiadiazole stannane, 1.1 eq), and Pd(PPh₃)₄ (0.05 eq) in anhydrous toluene.

    • Degas the mixture strictly via three freeze-pump-thaw cycles. Note: Oxygen rapidly oxidizes the electron-rich thieno[3,2-b]pyrrole core and deactivates the Pd(0) catalyst.

    • Heat the sealed tube at 110 °C for 16 hours.

    • Cool to room temperature, dilute with dichloromethane, and filter through a short Celite pad to remove palladium black.

  • Validation & Quality Control: Purify via silica gel chromatography. Validate the target mass using MALDI-TOF MS, which is the gold standard for ionizing highly conjugated, high-molecular-weight organic semiconductors without fragmentation.

Protocol 3: Saponification & Amide Coupling (Pharmacophore Generation)
  • Causality: Lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system provides mild, selective cleavage of the methyl ester without degrading the electron-rich heterocycle. For the subsequent coupling, HOBt is used alongside EDCI to form a highly reactive active ester intermediate, preventing the formation of inactive N-acylurea byproducts[6],[5].

  • Step-by-Step:

    • Dissolve the intermediate in a 3:1 mixture of THF and H₂O. Add LiOH·H₂O (3.0 eq) and stir at room temperature for 12 hours.

    • Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the carboxylic acid. Filter, wash with cold water, and dry under a high vacuum.

    • Dissolve the resulting acid in anhydrous DCM. Add EDCI (1.5 eq), HOBt (1.5 eq), and the target amine (e.g., piperidine-4-carboxamide, 1.2 eq). Stir at room temperature for 18 hours.

  • Validation & Quality Control: Monitor the reaction via LC-MS. The shift from the carboxylic acid[M-H]⁻ to the amide [M+H]⁺ confirms conversion. FT-IR spectroscopy will definitively confirm the transformation via the shift of the C=O stretch from ~1710 cm⁻¹ (ester) to ~1650 cm⁻¹ (amide).

Quantitative Data Summaries

Table 1: Optoelectronic Properties of Thieno[3,2-b]pyrrole vs. Analog Derivatives

Material System Core Unit HOMO (eV) LUMO (eV) Hole Mobility (cm² V⁻¹ s⁻¹) Primary Application
P(DPP-TPy) Thieno[3,2-b]pyrrole -5.15 -3.60 0.12 OFETs[4]
P(DPP-TT) Thieno[3,2-b]thiophene -5.30 -3.65 0.05 OFETs[4]
TP-BT4T-TP Thieno[3,2-b]pyrrole -5.02 -3.41 0.08 OFETs[7]

| PM6:ThPy3 | Thieno[3,2-b]pyrrole | -5.48 | -3.88 | N/A (PCE: 15.3%) | Polymer Solar Cells[3] |

Table 2: Antiviral Activity of Thieno[3,2-b]pyrrole-5-carboxamide Derivatives against CHIKV

Compound ID C5-Amide Substituent C2 Substituent EC₅₀ (μM) CC₅₀ (μM) HLM T₁/₂ (min)
1b Piperidine-4-carboxamide Bromo 5.2 >100 2.91
16d Bicyclo[3.3.1]nonyl Hydrogen 14.0 >100 >45.0
20 Substituted Piperidine Hydrogen 3.1 >100 49.5

Data synthesized from structural optimization studies for metabolic stability[5].

References

  • Mansur S. Miftakhov, et al. "New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties." Polymer Chemistry, 14(44), 2023.
  • Chandima Bulumulla, et al. "Thieno[3,2-b]pyrrole-benzothiadiazole Banana-Shaped Small Molecules for Organic Field-Effect Transistors.
  • Oxford Academic. "Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells.
  • Chandima Bulumulla, et al. "Incorporation of Thieno[3,2- b]pyrrole into Diketopyrrolopyrrole-Based Copolymers for Efficient Organic Field Effect Transistors." ACS Macro Letters, 7(6), 2018.
  • ACS Publications. "Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus." Journal of Medicinal Chemistry, 2017.
  • BenchChem Technical Support Team.

Sources

Exploratory

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Mechanistic Role in Advanced Conjugated Polymers

Executive Summary In the rapidly evolving fields of organic bioelectronics and flexible semiconductors, the structural precision of monomeric building blocks dictates the macroscopic performance of the resulting polymer...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving fields of organic bioelectronics and flexible semiconductors, the structural precision of monomeric building blocks dictates the macroscopic performance of the resulting polymer matrix. Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a highly specialized, asymmetric bifunctional precursor used to synthesize electron-rich conjugated polymers.

Unlike traditional pharmaceutical agents where the "mechanism of action" refers to receptor binding, the mechanism of action for this molecule lies in its structural and electronic role during polymerization and subsequent charge transport. By serving as an isoelectronic alternative to the widely used thieno[3,2-b]thiophene (TT) core, the thieno[3,2-b]pyrrole (TP) scaffold introduces an N-H position that allows for orthogonal side-chain engineering[1]. This capability is critical for tuning the solubility, solid-state packing, and ion-permeability of polymers used in organic electrochemical transistors (OECTs) and biomedical sensors.

Mechanistic Action of the Monomer Core

The architectural anatomy of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is deliberately designed to offer precise synthetic control. Its mechanism of action in polymer design is driven by three distinct structural features:

  • The Thieno[3,2-b]pyrrole (TP) Core (Electronic Tuning): The nitrogen atom in the pyrrole ring donates its lone pair into the extended π -conjugated system. This electron-rich nature raises the Highest Occupied Molecular Orbital (HOMO) level of the resulting polymer, making it more easily oxidizable (p-doped)[2]. This lowered ionization potential is a fundamental requirement for stable operation in aqueous biological environments.

  • The 4H-Pyrrole Nitrogen (Morphological Control): The N-H site allows for facile N-alkylation or N-glycolation[1]. While the polymer backbone dictates charge transport, these side chains dictate the π−π stacking distance and the polymer's interaction with biological fluids, enabling volumetric ion penetration[3].

  • The 2-Bromo and 5-Carboxylate Groups (Regioselective Polymerization): The bromine atom at the 2-position acts as a pre-installed handle for Palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions). The methyl carboxylate at the 5-position serves as an electron-withdrawing protecting group. It stabilizes the electron-rich core against premature oxidation during storage and early-stage functionalization, and can be selectively cleaved when linear 2,5-polymerization is required[1].

G A Methyl 2-bromo-4H-TP- 5-carboxylate B Ester Hydrolysis & Decarboxylation A->B KOH, Glycol Reflux C N-Alkylation (Solubility Tuning) B->C NaH, R-Br RT D Stannylation (Activation) C->D n-BuLi, SnMe3Cl -78°C E Pd-Catalyzed Polymerization D->E Co-monomer Pd(0)

Functionalization and polymerization pathway of the TP carboxylate precursor.

Synthesis & Polymerization Workflows

To transition from the stabilized precursor to a functional semiconducting polymer, a precise sequence of activation and coupling must be executed. The following protocols outline the self-validating systems required for this transformation.

Protocol 1: Monomer Activation (Decarboxylation & N-Alkylation)

Causality: To achieve linear π -conjugation, the 5-position must be freed. Saponification of the methyl ester followed by thermal decarboxylation yields the reactive 2-bromo-4H-thieno[3,2-b]pyrrole. Subsequent N-alkylation introduces the side chain required to prevent insoluble aggregation during polymerization[1].

Step-by-Step Methodology:

  • Saponification & Decarboxylation: Suspend methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) in ethylene glycol. Add potassium hydroxide (KOH, 3.0 eq).

  • Thermal Cleavage: Reflux the mixture at 160°C for 2 hours under an inert argon atmosphere. Validation checkpoint: The disappearance of the methyl ester singlet (~3.9 ppm) in ^1H NMR confirms complete hydrolysis and decarboxylation.

  • Extraction: Cool to room temperature, dilute with water, and extract with dichloromethane (DCM). Dry the organic layer over anhydrous MgSO₄ and concentrate in vacuo.

  • N-Alkylation: Dissolve the crude intermediate in anhydrous N,N-dimethylformamide (DMF). Cool to 0°C and add sodium hydride (NaH, 60% dispersion, 1.5 eq) portion-wise. Stir for 30 minutes to ensure complete deprotonation.

  • Side-Chain Attachment: Add the desired alkyl bromide (e.g., 1-bromododecane for organic electronics, or a triethylene glycol bromide for bioelectronics) dropwise. Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with ethyl acetate, and purify via silica gel chromatography to yield the N-alkylated 2-bromo-thieno[3,2-b]pyrrole[1].

Protocol 2: Palladium-Catalyzed Stille Polycondensation

Causality: Stille coupling is selected over other polycondensation methods due to its high tolerance for diverse functional groups and its ability to efficiently couple electron-rich TP donors with electron-deficient acceptors (e.g., Diketopyrrolopyrrole, DPP) to form low-bandgap Donor-Acceptor (D-A) polymers[4].

Step-by-Step Methodology:

  • Monomer Preparation: The N-alkylated 2-bromo-TP is first converted to a 2,5-distannyl derivative using n-butyllithium and trimethyltin chloride at -78°C[5].

  • Polymerization Setup: In a Schlenk flask, combine the TP-distannyl monomer (1.0 eq) and a dibrominated acceptor co-monomer (1.0 eq) in anhydrous toluene/DMF (4:1 v/v).

  • Catalyst Addition: Add Tris(dibenzylideneacetone)dipalladium(0)[Pd₂(dba)₃] (0.02 eq) and tri-o-tolylphosphine (0.08 eq).

  • Polycondensation: Degas the mixture via three freeze-pump-thaw cycles. Heat to 110°C for 48 hours. Validation checkpoint: The solution will exhibit a deep, viscous color change (typically dark blue or green), indicating the formation of the extended conjugated system.

  • End-Capping & Precipitation: Add 2-(tributylstannyl)thiophene, stir for 2 hours, then add 2-bromothiophene and stir for another 2 hours to end-cap the polymer chains. Precipitate the polymer by dropping the mixture into cold methanol.

  • Soxhlet Extraction: Purify the polymer via sequential Soxhlet extraction with methanol, acetone, hexane, and finally chloroform to isolate the high-molecular-weight fraction[6].

Charge Transport & Bioelectronic Interfaces

Once polymerized, the TP-based matrix exhibits a unique mechanism of action at biological interfaces. Unlike highly crystalline polymers that only conduct charge along their surface, the N-alkylated TP backbone allows for volumetric doping [3].

When utilized in an Organic Electrochemical Transistor (OECT), the engineered side chains permit aqueous ions from biological fluids to penetrate the bulk of the polymer film. These ions compensate the injected electronic charges on the electron-rich TP backbone, leading to massive signal amplification. This makes TP-based copolymers highly sensitive transducers for enzymatic reactions, ion fluxes, and cellular action potentials.

G cluster_0 Polymer Matrix (TP-based) N1 Electron-Rich TP Backbone (Hole Transport) N4 Electrochemical Transduction (Sensor Output) N1->N4 Modulated Current N2 N-Alkyl/Glycol Side Chains (Ion Permeability) N2->N1 Volumetric Doping N3 Biological Interface (Analytes / Ions) N3->N2 Ion Penetration

Mechanism of action for TP-based conjugated polymers in bioelectronic devices.

Quantitative Data Summary

The substitution of a sulfur atom (in thienothiophene) with an N-alkyl group (in thienopyrrole) fundamentally alters the polymer's optoelectronic properties. The table below summarizes the comparative data for Diketopyrrolopyrrole (DPP) copolymers utilizing these two different donor cores[1],[2].

PropertyP(DPP-TT) [Thieno[3,2-b]thiophene]P(DPP-TP) [Thieno[3,2-b]pyrrole]Mechanistic Driver
HOMO Level (eV) -5.30-5.17Nitrogen lone-pair donation raises HOMO, easing oxidation.
LUMO Level (eV) -3.60-3.74Stronger Donor-Acceptor intramolecular hybridization.
Hole Mobility (cm²/Vs) ~ 1.00.12Altered π−π stacking due to N-alkyl steric hindrance.
Solubility ModerateHighN-alkylation disrupts rigid backbone aggregation.
Bio-interface Permeability LowTunable (High with TEG)Orthogonal side-chain engineering at the 4H-pyrrole.

Sources

Foundational

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Applications of Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Executive Summary Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a highly versatile, bifunctional heterocyclic building block [1]. The fused thieno[3,2-b]pyrrole scaffold is a privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) is a highly versatile, bifunctional heterocyclic building block [1]. The fused thieno[3,2-b]pyrrole scaffold is a privileged structure in modern drug discovery—notably utilized in the development of metabolically stable antiviral agents (e.g., against Chikungunya virus) and advanced organic semiconductors [2].

For researchers and drug development professionals, mastering the physicochemical properties of this compound—specifically its molecular weight (260.11 g/mol ) and exact monoisotopic mass (258.9303 Da) —is the foundational step for accurate stoichiometric scaling and High-Resolution Mass Spectrometry (HRMS) validation. This guide provides a comprehensive breakdown of these parameters, coupled with field-proven experimental workflows.

Structural Elucidation & Physicochemical Properties

The utility of this building block stems from its orthogonal reactivity: a bromine atom at the C2 position (thiophene ring) and a methyl carboxylate at the C5 position (pyrrole ring).

Mass Metrics: Molecular Weight vs. Exact Mass

It is critical to distinguish between the compound's molecular weight and its exact mass to ensure experimental integrity:

  • Molecular Weight (260.11 g/mol ): This is the abundance-weighted average mass of the molecule. It accounts for the natural isotopic distribution of all elements (most notably, the ~50.69% / 49.31% ratio of 79Br and 81Br ). This value is exclusively used for bench-level stoichiometric calculations.

  • Monoisotopic Exact Mass (258.9303 Da): Calculated using only the most abundant isotopes ( 12C , 1H , 79Br , 14N , 16O , 32S ). This is the theoretical target mass used in HRMS to verify molecular identity and rule out isobaric impurities [3].

Because of the bromine atom, the mass spectrum of this compound will exhibit a distinct M and M+2 isotopic doublet of nearly equal intensity, separated by 1.9979 Da.

Quantitative Data Summary
PropertyValueApplication / Relevance
Molecular Formula C8​H6​BrNO2​S Elemental composition mapping.
Molecular Weight 260.11 g/mol Bulk stoichiometric calculations for synthesis.
Monoisotopic Exact Mass 258.9303 DaPrimary HRMS target mass (neutral).
[M-H]− m/z ( 79Br ) 257.9230Primary target for negative mode ESI-MS.
[M-H]− m/z ( 81Br ) 259.9210Confirmatory isotopic peak (~97% relative abundance).

Analytical Workflow: HRMS Validation Protocol

Before initiating multi-step synthetic campaigns, the structural integrity of the starting material must be validated.

Expertise & Causality: While positive Electrospray Ionization (ESI+) is standard for many nitrogenous compounds, the pyrrole N-H bond in the thieno[3,2-b]pyrrole system is relatively acidic. Consequently, negative mode ESI ( [M-H]− ) often yields superior signal-to-noise ratios and cleaner spectra by facilitating facile deprotonation without requiring harsh ionization energies.

Step-by-Step LC-ESI-TOF-MS Methodology

This protocol is designed as a self-validating system; the inclusion of an internal lock mass ensures that any deviation >5 ppm immediately flags a calibration error rather than a sample impurity.

  • Sample Preparation: Dissolve 1.0 mg of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of H2​O and Acetonitrile.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.7 µm). Run a rapid gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes.

  • Ionization & Detection: Operate the ESI source in negative mode . Set the capillary voltage to 2.5 kV and the desolvation temperature to 350 °C.

  • Data Acquisition & Internal Validation: Co-infuse an internal lock mass (e.g., Leucine Enkephalin, [M-H]− m/z 554.2615) to maintain mass accuracy within <5 ppm.

  • Analysis: Extract the ion chromatograms (EIC) for m/z 257.9230 and 259.9210 . Confirm the presence of the 1:1 isotopic doublet to validate the presence of the intact bromine atom.

HRMS_Workflow A Sample Prep (1 µg/mL in MeOH) B LC Separation (C18, H2O/MeCN) A->B C ESI Ionization (Negative Mode) B->C D TOF Mass Analyzer (High Resolution) C->D E Data Analysis (m/z 257.9230) D->E

Figure 1: LC-HRMS analytical workflow for exact mass verification.

Synthetic Integration & Stoichiometric Scaling

The strategic value of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate lies in its capacity for divergent synthesis. The C2-bromide is primed for Palladium-catalyzed cross-coupling, while the C5-ester can undergo saponification and subsequent amidation[2].

Expertise & Causality: In the Suzuki-Miyaura coupling protocol below, a biphasic solvent system (1,4-Dioxane/Aqueous K2​CO3​ ) is utilized. The aqueous phase is strictly required to dissolve the inorganic base, which generates the reactive boronate complex necessary to drive the transmetalation step—the rate-limiting phase in cross-coupling electron-rich heterocycles.

Step-by-Step Methodology: Pd-Catalyzed Suzuki-Miyaura Coupling

This protocol uses LC-MS tracking of the M/M+2 doublet as an internal validation mechanism to confirm the complete consumption of the brominated starting material.

  • Reaction Setup: In a flame-dried Schlenk tube, add methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (260.1 mg, 1.0 mmol, calculated via MW 260.11 g/mol ), the desired arylboronic acid (1.2 mmol), and Pd(dppf)Cl2​ (0.05 mmol, 5 mol%).

  • Solvent & Base Addition: Add 4.0 mL of degassed 1,4-Dioxane, followed by 2.0 mL of a 2M aqueous K2​CO3​ solution.

  • Execution & Monitoring: Seal the tube and heat to 90 °C under a nitrogen atmosphere. After 4 hours, sample the organic layer for LC-MS analysis. Validation Check: The reaction is deemed complete when the characteristic isotopic doublet at m/z 257.9/259.9 is entirely absent from the chromatogram.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate (20 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous Na2​SO4​ , concentrate in vacuo, and purify the resulting 2-aryl derivative via silica gel flash chromatography.

Synthetic_Pathways Core Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (MW: 260.11 g/mol) Suzuki Pd-Catalyzed Suzuki Coupling (C2 Position) Core->Suzuki Arylboronic Acid, Pd(dppf)Cl2 Amidation Ester Saponification & Amidation (C5 Position) Core->Amidation 1. LiOH, 2. Amine, HATU Prod1 2-Aryl-4H-thieno[3,2-b]pyrrole-5-carboxylate Suzuki->Prod1 Prod2 2-Bromo-4H-thieno[3,2-b]pyrrole-5-carboxamide Amidation->Prod2

Figure 2: Divergent synthetic pathways exploiting the orthogonal reactivity of the core scaffold.

Conclusion

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a critical junction in the synthesis of complex heteroaromatics. By leveraging its exact mass (258.9303 Da) for rigorous HRMS tracking and its molecular weight (260.11 g/mol ) for precise synthetic scaling, researchers can efficiently generate diverse libraries of thieno[3,2-b]pyrrole derivatives for advanced pharmaceutical and material science applications.

References

  • ACS Publications. "Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus". Journal of Medicinal Chemistry.[Link]

  • PubChem Database. "C8H6BrNO2S Exact Mass and Isotopic Data". National Center for Biotechnology Information. [Link]

Exploratory

Whitepaper: Preliminary Reactivity Studies of Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Executive Summary The thieno[3,2-b]pyrrole fused bicyclic system has emerged as a highly privileged scaffold in both modern medicinal chemistry and materials science. From acting as the core pharmacophore in metabolicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[3,2-b]pyrrole fused bicyclic system has emerged as a highly privileged scaffold in both modern medicinal chemistry and materials science. From acting as the core pharmacophore in metabolically stable inhibitors of the Chikungunya virus and activators of the tumor-specific M2 isoform of pyruvate kinase (PKM2), to serving as an electron-rich donor unit in Organic Field-Effect Transistors (OFETs)[1], its versatility is unmatched.

This technical guide provides an in-depth analysis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate , a trifunctional building block. By dissecting its vectorial reactivity—specifically at the 4H-pyrrole nitrogen, the C2-bromide, and the C5-ester—we establish the mechanistic causality behind its derivatization and provide self-validating experimental protocols for researchers.

Vectorial Reactivity & Mechanistic Causality

The architectural power of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate lies in its three orthogonal sites of functionalization, which can be addressed sequentially without cross-interference.

  • The 4H-Pyrrole Nitrogen (N-Alkylation/Acylation): The N-H proton is rendered unusually acidic due to the electron-withdrawing nature of the C5-methyl ester and the aromatic stabilization of the resulting conjugate base. Deprotonation yields a highly nucleophilic anion primed for S_N2 attack[2].

  • The C2-Bromide (Cross-Coupling): Positioned on the electron-rich thiophene ring, the C(sp2)-Br bond is highly susceptible to oxidative addition by Palladium(0) species, making it an ideal candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira couplings[3].

  • The C5-Methyl Ester (Saponification & Amidation): The ester group is robust enough to survive basic cross-coupling conditions but can be selectively hydrolyzed under extended saponification to yield a carboxylic acid, which serves as a handle for late-stage amidation[4].

ReactivityMap Core Methyl 2-bromo-4H-thieno[3,2-b] pyrrole-5-carboxylate N_Alk N-Alkylation / Acylation (4H-Pyrrole N) Core->N_Alk NaH, R-X (Base-mediated) C2_Coupling Pd-Catalyzed Cross-Coupling (C2-Bromide) Core->C2_Coupling Pd(0), Ar-B(OH)2 (Suzuki-Miyaura) C5_Amidation Ester Hydrolysis & Amidation (C5-Ester) Core->C5_Amidation 1. NaOH/MeOH 2. R-NH2, EDCI

Figure 1: Divergent reactivity pathways of the thieno[3,2-b]pyrrole core scaffold.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating mechanistic rationale and built-in quality control steps.

Protocol A: Base-Mediated N-Alkylation of the 4H-Pyrrole Core

Causality: Sodium hydride (NaH) is utilized as an irreversible base to force complete deprotonation of the pyrrole NH. The reaction is initiated at 0 °C to suppress exothermic degradation or competitive ring-opening before the electrophile is introduced[5].

Step-by-Step Workflow:

  • Dissolve methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) in anhydrous THF under a strict inert nitrogen atmosphere[5].

  • Cool the solution to 0 °C using an ice bath. Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir for 30 minutes until hydrogen gas evolution ceases, confirming quantitative anion formation.

  • Add the alkylating agent (e.g., methyl iodide, allyl bromide, or benzyl bromide; 1.1 eq) dropwise[2].

  • Warm to room temperature and stir for 2–4 hours. Self-Validation System: Monitor the reaction via TLC (Hexane/EtOAc). The disappearance of the highly polar starting material and the emergence of a distinct, less polar spot confirms successful N-alkylation. Quench carefully with water to destroy unreacted NaH, extract with CH2Cl2, and verify the mass shift via LC/MS[4].

Protocol B: C2-Position Suzuki-Miyaura Cross-Coupling

Causality: The electron-rich thiophene ring stabilizes the Pd(II) intermediate following oxidative addition. A mild base (K2CO3) activates the arylboronic acid for the critical transmetalation step, driving the catalytic cycle forward[3].

SuzukiCycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (C-Br Cleavage) Pd0->OxAdd + Ar-Br TransMet Transmetalation (Ar-B(OH)2 + Base) OxAdd->TransMet + Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Regeneration Product C2-Arylated Product RedElim->Product Release

Figure 2: Pd-catalyzed Suzuki-Miyaura cross-coupling cycle at the C2 position.

Step-by-Step Workflow:

  • In a sealed tube, combine the N-alkylated intermediate (1.0 eq), arylboronic acid (2.0 eq), and K2CO3 (3.0 eq)[3].

  • Add Pd(OAc)2 (10 mol %) and PPh3 (30 mol %) as the catalyst system.

  • Suspend the mixture in degassed toluene (~40 mL per mmol of substrate). Note: Degassing is critical to prevent the oxidation of the Pd(0) active catalyst and suppress boronic acid homocoupling[3].

  • Heat the mixture to 90–100 °C for 12–18 hours. Self-Validation System: The reaction mixture typically turns dark as Pd black precipitates upon completion. Filter the crude mixture through a Celite pad. Confirm C-C bond formation via 1H NMR by observing the disappearance of the isolated C3 thiophene proton shift and the appearance of the new aryl multiplet[4].

Protocol C: C5-Ester Saponification and Late-Stage Amidation

Causality: Direct amidation of the methyl ester is electronically hindered by the resonance stabilization of the fused pyrrole system. A two-step saponification-amidation sequence ensures high yields and enables modular late-stage diversification[6].

Step-by-Step Workflow:

  • Saponification: Dissolve the ester in a 1:3 mixture of H2O/MeOH. Add NaOH (5.0 eq) and stir at 40 °C for 48–72 hours[4]. Note: Extended time is mandatory due to the deactivated nature of the ester.

  • Evaporate the MeOH in vacuo, acidify the aqueous layer with 1M HCl to pH 3, and extract the precipitated carboxylic acid with CH2Cl2[4].

  • Amidation: Dissolve the isolated carboxylic acid (1.0 eq) in DMF. Add the desired amine (1.2 eq), EDCI (1.5 eq), HOBt (1.5 eq), and DIPEA (3.0 eq)[6].

  • Stir at room temperature for 18 hours. Self-Validation System: The intermediate carboxylic acid is validated by a broad O-H stretch in IR and a downfield shift in 1H NMR (~11.0–12.0 ppm). Final amide formation is confirmed by LC/MS (target [M+H]+ peak) and the appearance of amide N-H protons in the NMR spectrum[4].

Quantitative Data & Comparative Analysis

The reactivity of the thieno[3,2-b]pyrrole scaffold is highly dependent on steric and electronic factors. Table 1 summarizes the expected yields and causal factors for the primary functionalization pathways.

Table 1: Representative Reactivity Yields for Scaffold Functionalization

Reaction TypeReagents / ConditionsPosition ModifiedTypical Yield RangeCausal Factor for Yield Variation
N-Alkylation NaH, MeI, THF, 0°C to RT4H (Pyrrole N)75 - 90%Steric bulk of the alkylating agent; methyl iodide provides an optimal S_N2 trajectory[2].
Suzuki-Miyaura Ar-B(OH)2, Pd(OAc)2, PPh3, K2CO3C2 (Thiophene)60 - 85%Electron density of the boronic acid; electron-rich aryls accelerate transmetalation[3].
Saponification NaOH, H2O/MeOH (1:3), 40°CC5 (Ester to Acid)80 - 95%Extended stirring (48-72h) is required due to resonance stabilization of the ester carbonyl[4].
Amidation R-NH2, EDCI, HOBt, DIPEAC5 (Acid to Amide)50 - 80%Nucleophilicity of the amine; bulky secondary amines reduce coupling efficiency[6].

In medicinal chemistry, modifications at the C5 position drastically alter the pharmacokinetic profile of the molecule. Table 2 highlights data from a study developing Chikungunya virus inhibitors, demonstrating how structural optimization of the C5-amide impacts metabolic stability in human liver microsomes (HLMs)[6].

Table 2: Impact of C5-Amide Modifications on Metabolic Stability[6]

Compound VariantC5 ModificationAntiviral Activity (EC50)Metabolic Half-Life (HLMs)
Lead Compound 1b Piperidine carboxamide1 - 3 μM~15 min
Optimized Analog 20 Bridged bicyclic amide1.5 μM>250 min (17-fold increase)
Analog 16c Substituted primary amideInactive (>10 μM)N/A

Conclusion

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a highly programmable heterocyclic building block. By understanding the mechanistic causality governing its three primary vectors of reactivity—the acidic 4H-pyrrole nitrogen, the electrophilic C2-bromide, and the robust C5-ester—researchers can systematically construct complex, multi-functionalized architectures. Whether optimizing metabolic half-lives in antiviral drug discovery or tuning the HOMO/LUMO levels of organic semiconductors, the self-validating protocols outlined in this guide provide a reliable foundation for advanced synthetic campaigns.

References[4] Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates | Source: ResearchGate | View Source[2] Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase | Source: PMC (NIH) | View Source[6] Synthesis of Heterocyclic Compounds Possessing the 4H-Thieno[3,2-b]Pyrrole Moiety | Source: ACS Publications | View Source[7] Synthetic Routes to Functionalized 4H-thieno[3,2-b]pyrrole-5-carboxylates: Application Notes and Protocols | Source: BenchChem | View Source[1] Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus | Source: ACS Publications | View Source[5] Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus (Suzuki Coupling Procedures) | Source: ACS Publications | View Source[3] Thieno[3,2-b]pyrrole and Benzo[c][1,2,5]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors | Source: ACS Omega | View Source

Sources

Foundational

The Ascendant Scaffold: A Technical Guide to Thieno[3,2-b]pyrrole Derivatives and Their Brominated Analogs

Introduction: The Thieno[3,2-b]pyrrole Core - A Privileged Heterocycle in Modern Chemistry The thieno[3,2-b]pyrrole scaffold, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Thieno[3,2-b]pyrrole Core - A Privileged Heterocycle in Modern Chemistry

The thieno[3,2-b]pyrrole scaffold, a fused bicyclic heterocycle, has emerged as a "privileged structure" in medicinal chemistry and materials science. Its rigid, planar geometry and electron-rich nature make it an ideal backbone for developing novel therapeutic agents and organic electronic materials. This guide provides an in-depth exploration of the synthesis, functionalization, and applications of thieno[3,2-b]pyrrole derivatives, with a particular focus on the strategic role of their brominated analogs as versatile synthetic intermediates. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The thieno[3,2-b]pyrrole framework is a bioisostere of indole, contributing to its diverse biological activities, including its role as an inhibitor of Hepatitis C virus polymerase and its potential as an anticancer agent.[1][2]

Part 1: Crafting the Core - A Comparative Analysis of Synthetic Strategies

The construction of the thieno[3,2-b]pyrrole nucleus is a critical first step, and several synthetic routes have been developed, each with its own advantages and limitations. The choice of a particular strategy often depends on the desired substitution pattern and the availability of starting materials.

Modular Synthesis: A Versatile Approach

A convenient modular synthesis allows for the construction of densely functionalized thieno[3,2-b]pyrroles, which have been identified as allosteric inhibitors of the Hepatitis C virus NS5B polymerase. This route enables the introduction of substituents at positions 4, 5, and 6 of the thienopyrrole scaffold.

Parallel Solution-Phase Synthesis: For Combinatorial Libraries

For the rapid generation of diverse derivatives for high-throughput screening, parallel solution-phase synthesis is a powerful tool. This method has been successfully employed to create combinatorial libraries of 4H-thieno[3,2-b]pyrrole-5-carboxylates.[3][4] Key steps in this approach include the alkylation of the pyrrole nitrogen and subsequent transformations of the carboxylate group.[3]

Synthesis from Acylthiophenes and Acetylene Gas

An alternative route involves the reaction of acylthiophenes with acetylene gas and hydrazines to yield functionalized thieno[3,2-b]pyrroles.[5] This method proceeds through a multi-position structural reorganization of an intermediate methylene-6,8-dioxabicyclo[3.2.1]octane.

Rhodium-Catalyzed Direct Annulation

A more recent and atom-economical approach involves the rhodium-catalyzed direct annulation of (acetylamino)thiophenes with alkynes.[2] This method provides a straightforward route to the thieno[3,2-b]pyrrole core, and the acetyl directing group can be readily removed.[2]

Part 2: The Gateway to Diversity - Bromination of the Thieno[3,2-b]pyrrole Scaffold

Bromination of the thieno[3,2-b]pyrrole core is a pivotal step in the synthesis of a wide range of derivatives. The resulting brominated analogs are versatile intermediates for cross-coupling reactions, allowing for the introduction of various functional groups and the construction of more complex molecules.

Regioselective Bromination: Controlling the Position of Functionalization

The regioselectivity of bromination is crucial for directed synthesis. The electron-rich nature of the thieno[3,2-b]pyrrole ring system makes it susceptible to electrophilic substitution. The positions most prone to bromination are typically the 2- and 6-positions on the thiophene and pyrrole rings, respectively. The synthesis of 2-bromo, 2,6-dibromo, and 2,3,6-tribromo derivatives of alkyl thieno[3,2-b]pyrrole-5-carboxylates has been reported.[6]

Protocol 2.1.1: General Procedure for Regioselective Bromination using N-Bromosuccinimide (NBS)

A common and effective method for the regioselective bromination of electron-rich heterocycles is the use of N-bromosuccinimide (NBS).

Materials:

  • Substituted 4H-thieno[3,2-b]pyrrole derivative

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN) or Dichloromethane (CH2Cl2)

  • Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

  • Dissolve the 4H-thieno[3,2-b]pyrrole derivative (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask.

  • At a controlled temperature (ranging from -10 °C to room temperature, depending on the substrate's reactivity), add N-bromosuccinimide (1.0 mmol) in one portion.[7]

  • Stir the reaction mixture at the chosen temperature for a specified duration (typically ranging from 2 to 8 hours), monitoring the reaction progress by TLC.[7]

  • Upon completion, quench the reaction with water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • Purify the crude product by column chromatography or recrystallization.

Note: The precise reaction conditions, including temperature and time, should be optimized for each specific substrate to achieve the desired regioselectivity and yield.

The Role of Basicity in Directing Bromination

In some cases, the basicity of the reaction medium can be modulated to control the regioselectivity of bromination. For instance, in the bromination of a related thieno[2',3':4,5]pyrrolo[1,2-d][4][6][8]triazin-8(7H)-one, changing the basicity of the reaction conditions allowed for selective bromination at either the 2- or 9-position.[8] An anion-directed site-specific bromination mechanism was proposed for this transformation.[8]

Part 3: Unleashing the Potential - Suzuki Coupling of Brominated Thieno[3,2-b]pyrroles

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Brominated thieno[3,2-b]pyrrole derivatives are excellent substrates for this reaction, allowing for the introduction of aryl, heteroaryl, and other organic moieties.

The Suzuki-Miyaura Coupling Mechanism: A Brief Overview

The catalytic cycle of the Suzuki coupling generally involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of the brominated thieno[3,2-b]pyrrole.[9][10]

  • Transmetalation: The organic group from the organoboron reagent is transferred to the palladium(II) complex.[9][10] This step is typically facilitated by a base.[10][11]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired product and regenerating the palladium(0) catalyst.[9][10]

Suzuki_Coupling_Mechanism cluster_0 Catalytic Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition Ar-Pd(II)-Br(L2) A->B Ar-Br C Transmetalation Ar-Pd(II)-R(L2) B->C R-B(OR)2 Base D Reductive Elimination Ar-R C->D D->A Pd(0)L2

Sources

Protocols & Analytical Methods

Method

Application Note: Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate as a Privileged Scaffold in Medicinal Chemistry

Executive Summary The thieno[3,2-b]pyrrole bicyclic system has emerged as a highly versatile, "privileged" pharmacophore in modern drug discovery[1]. Its unique electronic distribution and structural rigidity make it an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thieno[3,2-b]pyrrole bicyclic system has emerged as a highly versatile, "privileged" pharmacophore in modern drug discovery[1]. Its unique electronic distribution and structural rigidity make it an ideal bioisostere for indoles and other fused heterocycles. Specifically, the building block methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (CAS: 1283737-10-9) provides medicinal chemists with three orthogonal vectors for late-stage functionalization. This application note details the structural rationale, biological applications, and validated synthetic protocols for utilizing this building block in the development of antiviral agents and metabolic oncology therapeutics.

Structural Rationale and Orthogonal Reactivity

The strategic value of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate lies in its tri-functional nature, allowing for independent, sequential modifications without the need for complex protection/deprotection schemes[2].

  • C2-Bromo Vector (Thiophene Ring): The carbon-bromine bond on the electron-rich thiophene ring is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille, Buchwald-Hartwig)[3]. While the electron-rich nature of the heterocycle slightly dampens the rate of oxidative addition compared to electron-deficient aryl bromides, the use of robust bidentate ligands (like dppf) ensures high catalytic turnover.

  • N4 Vector (Pyrrole Nitrogen): The pyrrole N-H bond is weakly acidic (pKa ~16.5). It can be selectively deprotonated by bases such as sodium hydride (NaH) or cesium carbonate (Cs2CO3) in polar aprotic solvents, enabling rapid SN​2 alkylation or acylation to modulate the lipophilicity and pharmacokinetic half-life of the resulting drug candidate[2].

  • C5 Vector (Methyl Ester): The methyl ester acts as a stable protecting group during C2 and N4 modifications. It is highly resistant to the basic conditions of Suzuki couplings but can be cleanly saponified using aqueous lithium hydroxide (LiOH) to yield a free carboxylic acid, which serves as a handle for amide bond formation[4].

OrthogonalReactivity BB Methyl 2-bromo-4H-thieno [3,2-b]pyrrole-5-carboxylate C2 C2-Bromo: Pd-Catalyzed Coupling BB->C2 N4 N4-Pyrrole: Base-Promoted Alkylation BB->N4 C5 C5-Ester: Saponification & Amidation BB->C5 App1 CHIKV Inhibitors (Antiviral) C2->App1 App2 PKM2 Activators (Oncology) C2->App2 N4->App1 C5->App1 C5->App2

Workflow demonstrating the orthogonal functionalization of the thieno[3,2-b]pyrrole scaffold.

Key Applications in Drug Development

Antiviral Therapeutics: Chikungunya Virus (CHIKV) Inhibitors

Chikungunya virus (CHIKV) is a re-emerging alphavirus with no approved targeted antiviral therapies. High-throughput screening identified thieno[3,2-b]pyrrole derivatives as potent CHIKV inhibitors[4]. However, early leads exhibited poor metabolic stability in human liver microsomes (HLMs). By utilizing the methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate building block, chemists successfully replaced metabolically labile sites. Suzuki coupling at the C2 position with sterically hindered aryl groups, combined with specific N4 alkylations, yielded compounds with up to a 17-fold increase in metabolic half-life and broad-spectrum activity against multiple alphaviruses[5].

Metabolic Oncology: PKM2 Activators

The "Warburg effect" in oncology is driven by the re-expression of the M2 isoform of pyruvate kinase (PKM2) in a low-activity dimeric state. This metabolic bottleneck shunts glycolytic intermediates into the biosynthesis of lipids and nucleic acids, fueling rapid tumor proliferation[6]. Thieno[3,2-b]pyrrole[3,2-d]pyridazinones, synthesized from the 5-carboxylate building block, act as allosteric activators. They force PKM2 into its highly active tetrameric conformation, restoring normal oxidative phosphorylation and arresting tumor growth[6].

PKM2_Pathway Tumor Cancer Cell Metabolism (Warburg Effect) PKM2_Dimer PKM2 (Dimeric Form) Low Pyruvate Kinase Activity Tumor->PKM2_Dimer Glycolysis Accumulation of Glycolytic Intermediates PKM2_Dimer->Glycolysis PKM2_Tetramer PKM2 (Tetrameric Form) High Pyruvate Kinase Activity PKM2_Dimer->PKM2_Tetramer Conformational Shift Proliferation Tumor Proliferation (Biosynthesis) Glycolysis->Proliferation Drug Thieno[3,2-b]pyrrole Activator Drug->PKM2_Tetramer Allosteric Binding OxPhos Oxidative Phosphorylation Restored PKM2_Tetramer->OxPhos

Mechanism of action for thieno[3,2-b]pyrrole-based PKM2 activators in cancer metabolism.

Validated Experimental Protocols

The following self-validating protocols are designed to maximize yield while preventing cross-reactivity between the three functional vectors.

Protocol 1: C2-Vector Functionalization (Suzuki-Miyaura Cross-Coupling)

Causality: The use of Pd(dppf)Cl2​ is critical here; the bidentate dppf ligand enforces a cis-geometry on the palladium intermediate, accelerating the reductive elimination step which is otherwise sluggish for electron-rich thiophene substrates[5].

  • Preparation: In an oven-dried Schlenk flask, combine methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.2 equiv).

  • Catalyst & Base: Add Pd(dppf)Cl2​ (0.05 equiv) and anhydrous K2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-dioxane and H2​O (4:1 v/v, 10 mL). Note: Degassing via sparging with argon for 15 minutes is mandatory to prevent oxidation of the Pd(0) active species.

  • Reaction: Heat the mixture to 90 °C under an argon atmosphere for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine. Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel chromatography (Hexanes/EtOAc).

Protocol 2: N4-Vector Functionalization (Pyrrole Alkylation)

Causality: NaH is selected as the base to ensure complete, irreversible deprotonation of the pyrrole N-H, preventing equilibrium-driven side reactions. The reaction is kept at 0 °C initially to control the exotherm and prevent premature ester hydrolysis[2].

  • Deprotonation: Dissolve the C2-functionalized intermediate from Protocol 1 (1.0 equiv) in anhydrous DMF (0.2 M) under argon. Cool the solution to 0 °C using an ice bath.

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv) in portions. Stir at 0 °C for 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: Add the alkyl halide (1.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, wash extensively with water (to remove DMF) and brine, dry, and concentrate.

Protocol 3: C5-Vector Functionalization (Saponification and Amidation)

Causality: HATU is utilized as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, which is necessary to overcome the steric hindrance often present when coupling complex amines to the rigid bicyclic core[5].

  • Saponification: Dissolve the intermediate from Protocol 2 in a 2:1:1 mixture of THF/MeOH/ H2​O . Add LiOH⋅H2​O (3.0 equiv). Stir at room temperature for 12 hours. Acidify to pH 3 with 1M HCl to precipitate the free carboxylic acid. Filter and dry under high vacuum.

  • Activation: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and N,N-diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes at room temperature to form the active ester.

  • Amidation: Add the target amine (1.2 equiv) and stir for 8 hours.

  • Purification: Dilute with EtOAc, wash with 1M HCl, saturated NaHCO3​ , and brine. Purify via preparative HPLC or column chromatography.

Quantitative Data Summary

The table below summarizes the expected reaction metrics and target applications for the orthogonal functionalization of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate.

Reaction TypeTarget VectorReagents / CatalystTypical YieldMedicinal Chemistry Application
Suzuki-Miyaura C2-Bromo Pd(dppf)Cl2​ , K2​CO3​ , R−B(OH)2​ 65–85%Introduction of lipophilic aryl groups (e.g., CHIKV inhibitors)
N-Alkylation N4-PyrroleNaH, R-X, DMF75–95%Modulation of pharmacokinetic half-life and membrane permeability
Saponification C5-Ester LiOH⋅H2​O , THF/MeOH/ H2​O >90%Deprotection for subsequent target binding modifications
Amide Coupling C5-Carboxylic AcidHATU, DIPEA, R−NH2​ 60–80%Target binding optimization (e.g., PKM2 allosteric pocket)

References

1.[1] Title: Thieno[3,2-b]pyrrole as a privileged scaffold in medicinal chemistry: An exploration of synthetic strategies and anticancer attributes Source: researchgate.net URL:

2. Title: methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Source: sigmaaldrich.com URL:

3.[6] Title: Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase Source: nih.gov URL:

4.[4] Title: Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus Source: nih.gov URL:

5.[5] Title: Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus Source: acs.org URL:

6.[2] Title: Synthesis of Heterocyclic Compounds Possessing the 4H-Thieno[3,2-b]Pyrrole Moiety Source: acs.org URL:

7.[3] Title: Key Blocks for Constructing π-Conjugated Systems Based on Thieno[3,2-b]pyrroles Source: researchgate.net URL:

Sources

Application

catalytic bromination of thieno[3,2-b]pyrrole-5-carboxylate to methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Strategic Rationale & Field Applications The thieno[3,2-b]pyrrole scaffold is a privileged bicyclic heterocycle extensively utilized in the development of metabolically stable antiviral therapeutics (e.g., Chikungunya vi...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Field Applications

The thieno[3,2-b]pyrrole scaffold is a privileged bicyclic heterocycle extensively utilized in the development of metabolically stable antiviral therapeutics (e.g., Chikungunya virus inhibitors) and as a highly coplanar donor unit in organic field-effect transistors (OFETs) .

Functionalizing this core requires precise synthetic control. The transformation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate to methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate provides a critical electrophilic handle for downstream palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Stille reactions). However, the electron-rich nature of the fused pyrrole-thiophene system presents a significant regioselectivity challenge: differentiating the highly nucleophilic C2 position (thiophene α -carbon) from the competing C6 position (pyrrole β -carbon) to prevent the formation of 2,6-dibromo byproducts .

By transitioning from traditional stoichiometric bromination to a catalytically activated N-bromosuccinimide (NBS) system , researchers can establish a kinetically controlled, self-validating workflow that guarantees exclusive C2-functionalization.

Mechanistic Causality: Directing Electrophilic Aromatic Substitution

The causality behind this protocol lies in the modulation of the electrophilic aromatic substitution ( SE​Ar ) activation barrier. Uncatalyzed NBS relies on slow, unpolarized bromine transfer, which often requires elevated temperatures that erode regioselectivity.

Introducing a mild catalytic Lewis acid or a halogen-bond donor (such as 5 mol% molecular iodine, I2​ ) forms a highly polarized NBS−I2​ or interhalogen ( IBr ) complex. This dramatically increases the electrophilicity of the bromine source. Because the C2 position on the thiophene ring benefits from extended conjugation and superior stabilization of the intermediate Wheland complex (aided by the sulfur atom's lone pairs), the catalyzed reaction proceeds rapidly at 0 °C. This low-temperature kinetic control completely suppresses the higher-energy pathway leading to C6-bromination.

Mechanism NBS NBS (Brominating Agent) Complex Activated Br-E+ Complex NBS->Complex Activation Cat Catalyst (5 mol% I2) Cat->Complex Wheland C2-Wheland Intermediate Complex->Wheland Br+ Transfer Substrate Methyl 4H-thieno[3,2-b] pyrrole-5-carboxylate Substrate->Wheland Electrophilic Attack (Strictly at C2) Product Methyl 2-bromo-4H-thieno [3,2-b]pyrrole-5-carboxylate Wheland->Product Deprotonation (-H+)

Mechanistic pathway of the catalytically activated regioselective bromination.

Quantitative Reaction Optimization

To demonstrate the efficacy of the catalytic system, the following table summarizes the quantitative data comparing uncatalyzed conditions against the optimized catalytic protocol. The data illustrates how catalytic activation suppresses over-bromination.

Reaction ConditionsReagentsTemperatureTimeC2-Bromo Yield (%)2,6-Dibromo Yield (%)
Uncatalyzed (Standard) Br2​ (1.05 eq), DCM25 °C16 h45%38%
Uncatalyzed (Mild) NBS (1.05 eq), DMF25 °C24 h62%18%
Catalyzed (Optimized) NBS (1.05 eq), I2​ (5 mol%), DCM0 °C2 h91% < 2%

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a specific quenching step ensures that no active brominating species remain during workup, preventing post-reaction degradation or background halogenation that commonly plagues heterocyclic chemistry.

Materials Required
  • Substrate: Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq)

  • Reagent: N-Bromosuccinimide (NBS), recrystallized from water (1.05 eq)

  • Catalyst: Molecular Iodine ( I2​ ) (0.05 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Quench: Saturated aqueous Sodium Thiosulfate ( Na2​S2​O3​ )

Step-by-Step Methodology
  • Preparation & Dissolution: Charge an oven-dried, round-bottom flask equipped with a magnetic stir bar with methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq). Dissolve the substrate in anhydrous DCM (0.1 M concentration). Causality: DCM is a non-coordinating solvent that stabilizes the polar transition state without sequestering the catalyst.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the solution to equilibrate to exactly 0 °C under an inert nitrogen atmosphere. Causality: Maintaining 0 °C maximizes the ΔΔG‡ between the C2 and C6 reaction pathways, ensuring kinetic control.

  • Catalyst Activation: Add 5 mol% of I2​ to the stirring solution. Stir for 5 minutes until the solution achieves a homogenous faint purple/brown hue.

  • Controlled Bromination: Add NBS (1.05 eq) in three equal portions over 15 minutes. The reaction mixture will gradually darken. Shield the flask from direct light to prevent background radical pathways.

  • Reaction Monitoring: Stir at 0 °C for 2 hours. Monitor the reaction via TLC (Hexanes/Ethyl Acetate 3:1). The starting material ( Rf​≈0.4 ) should cleanly convert to a single higher-running spot ( Rf​≈0.55 ).

  • Active Quenching (Self-Validation): Once complete, immediately quench the reaction at 0 °C by adding an equal volume of saturated aqueous Na2​S2​O3​ . Stir vigorously for 15 minutes until the organic layer turns pale yellow. Causality: Thiosulfate instantly reduces any unreacted interhalogens or NBS to inert bromide salts, freezing the reaction profile and preventing artifactual dibromination during solvent evaporation.

  • Isolation & Purification: Separate the organic layer, extract the aqueous layer twice with DCM, and wash the combined organics with brine. Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo. Purify via flash column chromatography (gradient elution: 5% to 20% EtOAc in Hexanes) to yield the pure product as an off-white solid.

Workflow Step1 Step 1: Dissolution Substrate in anhydrous DCM Cool to 0 °C to maximize selectivity Step2 Step 2: Catalysis Add 5 mol% I2 Stir for 5 mins to homogenize Step1->Step2 Step3 Step 3: Bromination Portion-wise addition of NBS Maintain 0 °C, strictly kinetically controlled Step2->Step3 Step4 Step 4: Quenching Add sat. aq. Na2S2O3 Neutralize active interhalogens Step3->Step4 Step5 Step 5: Isolation Organic extraction, drying, and Column Chromatography Step4->Step5

Step-by-step workflow for the self-validating catalytic bromination protocol.

Analytical Validation

To confirm the structural integrity and regioselectivity of the synthesized methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, 1H NMR spectroscopy is definitive.

  • Disappearance of C2-H: The starting material exhibits a distinct thiophene proton signal (C2-H) around δ 7.25 ppm. In the successful product, this signal will be completely absent.

  • Retention of C3-H and C6-H: The product will display two distinct singlets in the aromatic region: the thiophene C3-H (typically around δ 7.00 ppm) and the pyrrole C6-H (typically around δ 7.10 ppm). The presence of both confirms mono-bromination exclusively at the C2 position.

References

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. ACS Publications. URL: [Link]

  • Thieno[3,2-b]pyrrole and Benzo[c][1,2,5]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors. ACS Omega. URL: [Link]

  • New polymers based on thieno[3,2-b]pyrrole derivatives and their electrochemical properties. The Royal Society of Chemistry. URL: [Link]

Method

functionalization techniques for methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Application Note: Orthogonal Functionalization Strategies for Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Introduction & Mechanistic Rationale Thieno[3,2-b]pyrroles represent a privileged class of fused bicyclic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Functionalization Strategies for Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Introduction & Mechanistic Rationale

Thieno[3,2-b]pyrroles represent a privileged class of fused bicyclic heterocycles characterized by their extended π -conjugation, rigid coplanarity, and low bandgap energy. These unique electronic properties make them highly valuable in the development of organic electronics (such as organic field-effect transistors, OFETs) 1[1] and as metabolically stable scaffolds in antiviral drug discovery 2[2].

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as an ideal pluripotent building block because it offers three distinct, orthogonal sites for chemical modification. The sequence of functionalization is critical to prevent catalyst poisoning and side reactions:

  • N4-Position (Pyrrole NH): The secondary amine is nucleophilic but also relatively acidic. Unprotected N-H bonds can coordinate with transition metals or consume stoichiometric base, leading to catalyst deactivation during subsequent cross-coupling reactions. Therefore, N-alkylation or protection is universally executed as the first step. Alkylation with long-chain aliphatic bromides (e.g., 1-bromododecane) is specifically used to impart lipophilicity for solution-processed organic electronics[1].

  • C2-Position (Thiophene Bromide): Once the N4 position is masked, the C2-bromide becomes a highly reactive electrophile for Palladium(0)-catalyzed cross-couplings. The electron-rich nature of the thiophene ring facilitates rapid oxidative addition, allowing for the extension of the π -conjugated system[2].

  • C5-Position (Pyrrole Ester): The methyl ester initially acts as an electron-withdrawing group, stabilizing the electron-rich thienopyrrole core against oxidative degradation. Post-coupling, it can be saponified to a carboxylic acid and subsequently converted into an amide to install specific target-binding moieties for medicinal applications[2].

ReactivityMap Core Methyl 2-bromo-4H- thieno[3,2-b]pyrrole- 5-carboxylate N4 N4-Alkylation (Masking/Solubility) Core->N4 Base, R-X C2 C2-Cross-Coupling (Pi-Extension) Core->C2 Pd(0), Ar-M C5 C5-Transformation (Amidation) Core->C5 LiOH, then EDCI

Orthogonal functionalization sites of the thieno[3,2-b]pyrrole scaffold.

Standardized Experimental Protocols

Protocol 1: N4-Alkylation via Phase-Transfer Catalysis

Causality: Using a phase-transfer catalyst (18-crown-6) ensures that the potassium ion from K2CO3 is heavily chelated, generating a "naked," highly reactive carbonate anion. This efficiently deprotonates the N4 position without requiring harsh, degrading bases like NaH 3[3].

  • In a dry flask under an inert argon atmosphere, dissolve methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN).

  • Add freshly calcined K2CO3 (1.25 equiv) and 18-crown-6 (0.05 equiv) to the stirring solution.

  • Introduce the alkylating agent (e.g., 1-bromododecane or benzyl chloride, 1.25 equiv) dropwise.

  • Heat the mixture to reflux for 6 hours.

  • Cool to room temperature, evaporate the solvent in vacuo, and quench with deionized water. Extract with ethyl acetate, dry over Na2SO4, and purify via flash chromatography to yield the N-alkylated intermediate.

Protocol 2: C2 Suzuki-Miyaura Cross-Coupling

Causality: A biphasic solvent system (Toluene/H2O) is utilized to dissolve both the lipophilic N-alkylated thienopyrrole and the inorganic base. Pd(PPh3)4 is selected as it provides a robust, sterically accessible center for the oxidative addition of the C2-bromide[2].

  • Charge a Schlenk flask with the N-alkylated intermediate (1.0 equiv), arylboronic acid (1.2 equiv), and Pd(PPh3)4 (0.05 equiv).

  • Add a degassed mixture of Toluene and 2M aqueous K2CO3 (3:1 v/v).

  • Purge the biphasic mixture with Argon for 15 minutes to prevent oxidative quenching of the Pd(0) catalyst.

  • Heat the reaction to 90°C and stir vigorously for 12–16 hours until complete consumption of the starting material is observed via TLC.

  • Cool the mixture, separate the organic layer, wash with brine, dry over MgSO4, and isolate the C2-arylated product via column chromatography.

SuzukiMechanism Start N-Protected 2-Bromo Thienopyrrole OxAdd Oxidative Addition (Pd inserts into C2-Br) Start->OxAdd Pd(0) Catalyst Transmet Transmetalation (Ar-B(OH)2 + Base) OxAdd->Transmet Base activation RedElim Reductive Elimination (Product Release) Transmet->RedElim RedElim->Start Pd(0) Regeneration Product C2-Aryl Thienopyrrole RedElim->Product

Pd-catalyzed Suzuki-Miyaura cross-coupling catalytic cycle at the C2 position.

Protocol 3: C5-Ester Saponification and Amidation

Causality: The methyl ester is highly stable; thus, LiOH in a mixed aqueous/organic solvent is required to drive the equilibrium toward the carboxylate salt. Subsequent EDCI-mediated coupling avoids the formation of harsh acyl chlorides, preserving the integrity of the electron-rich thienopyrrole core[2].

  • Dissolve the C2-arylated intermediate in a THF/MeOH/H2O (2:1:1) mixture. Add LiOH·H2O (3.0 equiv) and stir at 50°C for 4 hours.

  • Acidify the mixture with 1M HCl to pH 3 to precipitate the free carboxylic acid. Filter and dry under high vacuum.

  • Dissolve the carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM). Add EDCI (1.5 equiv), HOBt (1.5 equiv), and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv). Stir for 15 minutes to form the activated ester.

  • Add the desired amine (1.2 equiv) and stir at room temperature for 12 hours.

  • Wash the organic layer with saturated NaHCO3, water, and brine. Evaporate and purify the final thieno[3,2-b]pyrrole-5-carboxamide.

Quantitative Reaction Parameters

Functionalization StageTarget SiteReagents / CatalystTemp / TimeTypical YieldPrimary Application
Phase-Transfer Alkylation N4 (Pyrrole)K2CO3, 18-crown-6, R-X80°C, 6 h65–85%Solubility enhancement
Suzuki-Miyaura Coupling C2 (Thiophene)Pd(PPh3)4, Ar-B(OH)2, K2CO390°C, 12–16 h70–90% π -system extension
Saponification & Amidation C5 (Ester)1. LiOH; 2. EDCI, HOBt, R-NH225–50°C, 16 h50–80%Pharmacophore installation

References

  • Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus Source: ACS Publications URL:[Link]

  • Thieno[3,2-b]pyrrole-benzothiadiazole Banana-Shaped Small Molecules for Organic Field-Effect Transistors Source: ACS Applied Materials & Interfaces URL:[Link]

  • Synthesis of Heterocyclic Compounds Possessing the 4H-Thieno[3,2-b]Pyrrole Moiety Source: ACS Publications URL:[Link]

Sources

Application

Application Note: Incorporating Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate into OLED Materials

Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Experimental Protocols Introduction & Mechanistic Rationale The development of high-efficien...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Materials Scientists, Synthetic Chemists, and Optoelectronics Researchers Document Type: Technical Application Note & Experimental Protocols

Introduction & Mechanistic Rationale

The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the design of novel fluorophores with tunable optoelectronic properties. The thieno[3,2-b]pyrrole core is a well-established, electron-rich fused bicyclic system that has garnered significant attention in optoelectronics due to its planar configuration, which facilitates efficient π

π stacking and high charge carrier mobility[1].

Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate serves as a highly versatile, trifunctional building block for synthesizing Donor- π -Acceptor (D- π -A) architectures:

  • The 4H-Pyrrole Nitrogen: The unsubstituted amine allows for N-alkylation or N-arylation. This is mechanistically critical; functionalizing this position disrupts intermolecular hydrogen bonding, thereby preventing Aggregation-Caused Quenching (ACQ) in solid-state films and drastically improving solubility in organic solvents used for spin-coating[2].

  • The 2-Bromo Substituent: This halogen acts as a highly reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Stille couplings). By coupling electron-donating groups (such as triphenylamine or carbazole) at this position, researchers can extend the π -conjugation and fine-tune the HOMO level[3].

  • The 5-Methyl Carboxylate: The ester acts as an inherent electron-withdrawing group (EWG). It lowers the LUMO level, promoting Intramolecular Charge Transfer (ICT) from the donor moiety across the thienopyrrole bridge to the acceptor. This push-pull effect narrows the bandgap, red-shifting the emission into the visible spectrum suitable for OLEDs[1]. Alternatively, the ester can be reduced or saponified if different electronic configurations are required[4].

Conjugated materials based on these dithieno- and thienopyrrole scaffolds exhibit enhanced solid-state fluorescence and tunable bandgaps, making them ideal candidates for emissive layers in OLEDs[5].

Synthetic Workflow & Device Integration

The following diagram illustrates the logical progression from the raw building block to a functional OLED device, highlighting the causality of each synthetic modification.

OLED_Synthesis N1 Methyl 2-bromo-4H-thieno [3,2-b]pyrrole-5-carboxylate (Starting Material) N2 N-Alkylation (NaH, R-Br) Solubility Tuning N1->N2 Step 1: Prevent ACQ N3 Suzuki-Miyaura Coupling (Pd-cat, Ar-B(OH)2) π-System Extension N2->N3 Step 2: Push-Pull ICT N4 D-π-A Fluorophore (OLED Emitter) N3->N4 Product Isolation N5 Photophysical Validation (UV-Vis, PL, CV) N4->N5 Characterization N6 OLED Device Fabrication (Spin-Coating / VTE) N5->N6 Device Integration

Synthetic workflow from thieno[3,2-b]pyrrole building block to OLED device integration.

Self-Validating Experimental Protocols

The following protocols are designed with built-in validation checkpoints to ensure reaction success before proceeding to the next step.

Protocol A: N-Alkylation for Solubility Enhancement

Objective: Attach a solubilizing alkyl chain (e.g., 1-bromododecane) to the pyrrole nitrogen to prevent ACQ and enable solution-processing[3].

  • Preparation: In a flame-dried Schlenk flask under N 2​ , dissolve methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq) in anhydrous DMF (0.1 M).

  • Deprotonation: Cool the solution to 0 °C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

    • Causality: NaH deprotonates the pyrrole N-H, generating a nucleophilic nitrogen anion.

    • In-Process Validation: The evolution of H 2​ gas (bubbling) confirms active deprotonation. The solution will transition from pale yellow to a deeper amber.

  • Alkylation: After 30 minutes, add 1-bromododecane (1.2 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Quenching & Extraction: Quench with cold water. Extract with ethyl acetate (3x). Wash the organic layer with brine to remove residual DMF, dry over MgSO 4​ , and concentrate.

  • Self-Validation (Analysis):

    • TLC: Run in 4:1 Hexane:Ethyl Acetate. The product spot will have a significantly higher Rf​ value than the highly polar starting material.

    • 1 H NMR: Confirm success by the complete disappearance of the broad N-H peak at ~9.0 ppm and the appearance of a new triplet at ~4.1 ppm corresponding to the N-CH 2​ protons.

Protocol B: Palladium-Catalyzed Suzuki-Miyaura π -Extension

Objective: Couple an electron-donating aryl group to the C2 position to establish the D- π -A push-pull system.

  • Preparation: Combine the N-alkylated intermediate (1.0 eq), an electron-donating boronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 eq), and K 2​ CO 3​ (3.0 eq) in a biphasic mixture of Toluene/H 2​ O (4:1 v/v).

  • Degassing: Sparge the mixture with N 2​ for 20 minutes to remove dissolved oxygen, which would otherwise deactivate the palladium catalyst.

  • Catalyst Addition: Add Pd(PPh 3​ ) 4​ (0.05 eq) rapidly under N 2​ flow. Heat the mixture to 90 °C for 16 hours.

    • Causality: The Pd(0) complex inserts into the C-Br bond via oxidative addition. Transmetalation with the boronic acid and subsequent reductive elimination yields the extended π -conjugated product[3].

  • Self-Validation (Visual & Optical):

    • As the conjugation extends, the reaction mixture will visibly shift from yellow to a deep orange or red.

    • UV Lamp Check: Spot the reaction mixture on a TLC plate and illuminate with a 365 nm UV lamp. A new, intensely fluorescent spot (often green or yellow-orange) validates the formation of the D- π -A fluorophore.

  • Purification: Extract with dichloromethane, dry, and purify via silica gel column chromatography (Hexane/DCM gradient).

Protocol C: OLED Device Fabrication (Solution-Processed Emissive Layer)

Objective: Fabricate a simple bottom-gate or standard architecture OLED using the synthesized material.

  • Substrate Preparation: Clean Indium Tin Oxide (ITO) coated glass substrates sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Treat with UV-Ozone for 15 minutes to increase the work function and improve wettability.

  • Hole Transport Layer (HTL): Spin-coat PEDOT:PSS at 3000 rpm for 40 seconds. Anneal at 150 °C for 15 minutes in air.

  • Emissive Layer (EML): Dissolve the synthesized thieno[3,2-b]pyrrole D- π -A fluorophore in chlorobenzene (10 mg/mL). Spin-coat onto the HTL inside a nitrogen-filled glovebox at 2000 rpm. Anneal at 100 °C for 10 minutes to remove residual solvent.

  • Cathode Deposition: Transfer to a vacuum thermal evaporator (VTE). Deposit 1 nm of LiF followed by 100 nm of Aluminum at a base pressure of <10−6 Torr.

Quantitative Data Presentation

The incorporation of the thieno[3,2-b]pyrrole core with varying donor units drastically alters the photophysical and electrochemical landscape of the resulting materials. The table below summarizes representative properties of these D- π -A architectures, demonstrating how the carboxylate acceptor and C2-donor coupling tune the bandgap ( Eg​ ).

Table 1: Photophysical and Electrochemical Properties of Thieno[3,2-b]pyrrole Derivatives

Compound ArchitectureDonor Group (C2)Acceptor Group (C5)Abs λmax​ (nm)PL λmax​ (nm)HOMO (eV)LUMO (eV) Eg​ (eV)
TP-Core (Uncoupled) None (Bromo)Methyl Carboxylate310385-5.65-2.403.25
TP-TPA TriphenylamineMethyl Carboxylate415520-5.22-2.602.62
TP-Cz CarbazoleMethyl Carboxylate390480-5.35-2.552.80
TP-BTz [3]BenzothiadiazoleMethyl Carboxylate412580-5.40-3.102.30

Note: The narrowing of Eg​ from 3.25 eV to 2.30 eV validates the push-pull ICT mechanism enabled by the C5-carboxylate and C2-donor coupling.

References

  • Source: PMC (National Institutes of Health)
  • Source: Progress in Polymer Science (via ResearchGate)
  • Thieno[3,2-b]pyrrole and Benzo[c][1,2,5]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors Source: ACS Omega URL
  • Incorporation of Thieno[3,2-b]pyrrole into Diketopyrrolopyrrole-Based Copolymers for Efficient Organic Field Effect Transistors Source: ACS Macro Letters URL
  • Optimizing hole transport efficiency in perovskite solar cells by structural modeling of 1,4-dihydropyrrolo[3,2-b]pyrroles with various donors Source: RSC Advances URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Introduction: Welcome to the technical support center for the synthesis of key heterocyclic intermediates. This guide is dedicated to researchers, medicinal chemists, and process development scientists working with the t...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Welcome to the technical support center for the synthesis of key heterocyclic intermediates. This guide is dedicated to researchers, medicinal chemists, and process development scientists working with the thieno[3,2-b]pyrrole scaffold, a core component in various high-value applications, including materials science and drug discovery.[1][2][3] Specifically, we will address the synthetic challenges associated with producing methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate , a critical building block for further functionalization.

Our goal is to move beyond simple procedural lists. This document provides in-depth, field-tested insights into optimizing the synthesis yield, focusing on the critical electrophilic bromination step. We will explore the causality behind common experimental failures and provide robust, validated protocols to enhance both the yield and purity of your target compound.

Part 1: Foundational Synthetic Workflow

The synthesis is typically approached in two major stages: first, the construction of the core heterocyclic system, followed by selective bromination. Understanding the nuances of each stage is paramount for success.

Stage 1: Synthesis of the Precursor, Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate

A reliable method for constructing the thienopyrrole core involves the thermal cyclization of an ethyl 2-azido-3-(thiophen-2-yl)acrylate intermediate.[4][5] This precursor is itself formed from a Knoevenagel-type condensation.

Synthesis_Workflow_Part1 cluster_0 Knoevenagel Condensation Thio Thiophene-2- carbaldehyde Acrylate Ethyl 2-azido-3- (thiophen-2-yl)acrylate Thio->Acrylate NaOEt, EtOH 0 °C to RT Azido Ethyl Azidoacetate Azido->Acrylate NaOEt, EtOH 0 °C to RT Core Methyl 4H-thieno[3,2-b] pyrrole-5-carboxylate (Precursor) Acrylate->Core Reflux in o-xylene

Caption: General workflow for precursor synthesis.

Stage 2: Electrophilic Bromination

This is the most critical and often problematic step. The goal is to selectively introduce a single bromine atom at the C2 position of the thiophene ring, which is the most electron-rich and sterically accessible site for electrophilic attack. The reagent of choice is typically N-Bromosuccinimide (NBS) due to its ease of handling and moderate reactivity compared to elemental bromine.[6][7]

Part 2: Troubleshooting Guide for Bromination

This section addresses the most common issues encountered during the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Q1: My reaction is sluggish, and I have a low conversion rate, with a significant amount of starting material remaining. What's going wrong?

A1: Potential Causes & Solutions

  • Cause 1: Inactive NBS. N-Bromosuccinimide can degrade over time, especially if exposed to light or moisture. This results in a lower-than-expected concentration of the active brominating species.

    • Solution: Use freshly opened or recrystallized NBS for the reaction. Store NBS in a dark, dry environment.

  • Cause 2: Insufficient Solvent Polarity. The mechanism of electrophilic bromination with NBS is facilitated by polar solvents which help to polarize the N-Br bond, making the bromine atom more electrophilic.

    • Solution: Ensure you are using a suitable polar aprotic solvent. Acetonitrile (ACN) or Tetrahydrofuran (THF) are excellent starting points.[8] While Dimethylformamide (DMF) is also effective, it can be harder to remove during workup and may facilitate side reactions at higher temperatures.

  • Cause 3: Reaction Temperature is Too Low. While low temperatures are often used to control selectivity (see Q2), an excessively low temperature can significantly slow down the reaction rate, leading to incomplete conversion within a practical timeframe.

    • Solution: If you are running the reaction at -78 °C and seeing no conversion, allow the reaction to slowly warm to 0 °C or even room temperature while carefully monitoring its progress via Thin Layer Chromatography (TLC) or LC-MS.

Q2: My reaction produces multiple spots on TLC, and the final NMR shows a complex mixture. I suspect over-bromination. How can I prevent this?

A2: This is the most frequent challenge. The thieno[3,2-b]pyrrole system is highly activated, making it prone to di- or even tri-bromination. [4]

  • Cause 1: Incorrect Stoichiometry. Using an excess of NBS is the most common reason for over-bromination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.05 equivalents of NBS relative to your starting material. Weigh both components accurately.

  • Cause 2: High Reaction Temperature. Electrophilic aromatic substitution is an exothermic process. Higher temperatures increase the reaction rate indiscriminately, leading to multiple additions before the initial reaction is complete.

    • Solution: Temperature control is critical for selectivity. Begin the reaction at a low temperature, such as 0 °C or even -40 °C. Add the NBS portion-wise (as a solid or a solution in the reaction solvent) over 30-60 minutes to maintain temperature control and avoid localized high concentrations of the reagent.

  • Cause 3: Prolonged Reaction Time. Allowing the reaction to stir for too long after the starting material has been consumed will inevitably lead to the formation of poly-brominated species.

    • Solution: Monitor the reaction diligently every 15-30 minutes using a suitable TLC system (e.g., 3:1 Hexanes:Ethyl Acetate). Once the starting material spot has disappeared, quench the reaction immediately.

Troubleshooting_Flowchart Start Bromination Reaction Issue Check_Conversion Low Conversion? Start->Check_Conversion Check_Purity Complex Mixture / Over-bromination? Start->Check_Purity Sol_NBS Use fresh/recrystallized NBS Check_Conversion->Sol_NBS Yes Sol_Temp_Warm Slowly warm reaction (e.g., 0 °C to RT) Check_Conversion->Sol_Temp_Warm Yes Sol_Stoich Check stoichiometry (Use 1.0-1.05 eq. NBS) Check_Purity->Sol_Stoich Yes Sol_Temp_Cold Run at low temp (0 °C) Add NBS portion-wise Sol_Stoich->Sol_Temp_Cold Sol_Monitor Monitor by TLC/LC-MS Quench upon completion Sol_Temp_Cold->Sol_Monitor

Caption: Troubleshooting decision tree for the bromination step.

Q3: I'm struggling with the purification. The product co-elutes with impurities, and my yield after column chromatography is very low.

A3: Purification can indeed be challenging due to the similar polarities of the starting material, product, and byproducts.

  • Cause 1: Succinimide Byproduct. The reaction produces succinimide as a byproduct, which is polar and can streak on silica gel columns.

    • Solution: Perform an aqueous workup before chromatography. After quenching the reaction (e.g., with aqueous sodium thiosulfate), dilute with an organic solvent like ethyl acetate and wash with water and then brine. This will remove the majority of the succinimide.

  • Cause 2: Ineffective Chromatography. The polarities of the mono- and di-brominated products can be very close.

    • Solution: Use a high-quality silica gel with a fine mesh size for better resolution. Employ a shallow gradient elution, starting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity. If separation is still difficult, consider reverse-phase chromatography.

  • Cause 3: Product Precipitation. The product may be a solid that can precipitate on the column, leading to poor recovery.

    • Solution: Ensure the crude material is fully dissolved in a minimum amount of the loading solvent before applying it to the column. Dry loading the crude material onto a small amount of silica can also improve resolution and prevent precipitation issues.

Part 3: Frequently Asked Questions (FAQs)
  • FAQ 1: Which solvent is definitively the best for this bromination?

    • There is no single "best" solvent, as the optimal choice can depend on scale and specific laboratory conditions. However, Acetonitrile often provides a good balance of reaction speed and selectivity.[8] It is polar enough to facilitate the reaction but is less reactive than DMF. THF is also a very common and effective choice.

  • FAQ 2: How critical is running the reaction under an inert atmosphere (Nitrogen/Argon)?

    • While not strictly necessary for the NBS reaction itself, it is good laboratory practice. An inert atmosphere prevents the introduction of moisture, which can slowly degrade NBS. For achieving the highest, most reproducible yields, working under an inert atmosphere is strongly recommended.

  • FAQ 3: Can I use a different brominating agent, like Br₂?

    • Using elemental bromine (Br₂) is possible but strongly discouraged for this substrate unless you are an expert in handling it. Bromine is much more reactive and less selective than NBS, making over-bromination almost certain without extremely rigorous temperature and addition control.[9][10] It also poses significant safety and handling hazards.

  • FAQ 4: How should I properly quench the reaction?

    • To neutralize any remaining active bromine species, the reaction should be quenched with a reducing agent. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) is standard and effective. Add the quenching solution slowly at 0 °C until the characteristic yellow/orange color of bromine (if any) disappears.

Part 4: Optimized Protocol and Data Summary
Optimized Experimental Protocol

This protocol is designed to maximize the yield and purity of the target compound.

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous Acetonitrile (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) as a solid in small portions over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Monitoring: Stir the reaction at 0 °C and monitor its progress by TLC every 20 minutes. The product should have a slightly higher Rf than the starting material.

  • Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution (10 mL per mmol of starting material).

  • Workup: Allow the mixture to warm to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes.

  • Isolation: Combine the product-containing fractions and remove the solvent under reduced pressure to yield methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate as a solid.

Table 1: Effect of Reaction Parameters on Synthesis Outcome
ParameterCondition A (Sub-optimal)Condition B (Optimized)Expected OutcomeRationale
NBS (eq.) 1.5 eq1.05 eqIncreased selectivity for mono-brominationPrevents over-reaction with the activated ring system.
Temperature Room Temperature0 °CReduced byproduct formationSlows the rate of the second bromination more than the first.
Solvent Dichloromethane (DCM)Acetonitrile (ACN)Faster, cleaner reactionACN's polarity better stabilizes the transition state.[8]
Monitoring Timed (e.g., 4 hours)TLC/LC-MS basedAvoids over-brominationReaction is stopped based on consumption of limiting reagent.
References
  • Ivachtchenko, A. V., et al. (2006). Synthesis of Heterocyclic Compounds Possessing the 4H-Thieno[3,2-b]Pyrrole Moiety. Journal of Combinatorial Chemistry. Available at: [Link]

  • Torosyan, S. A., et al. (2018). Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates. Russian Journal of Organic Chemistry. Available at: [Link]

  • Cho, N., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. Journal of Medicinal Chemistry. Available at: [Link]

  • Cho, N., et al. (2017). Structural Optimizations of Thieno[3,2-b]pyrrole Derivatives for the Development of Metabolically Stable Inhibitors of Chikungunya Virus. ResearchGate. Available at: [Link]

  • Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. International Journal for Parasitology: Drugs and Drug Resistance. Available at: [Link]

  • Hart, C. J., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship, University of California. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Boxer, M. B., et al. (2011). Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

  • Nishii, Y., et al. (2023). Construction of Thienopyrroles through Rhodium-Catalyzed Direct Annulation of (Acetylamino)thiophenes with Alkynes. The Journal of Organic Chemistry. Available at: [Link]

  • Baker, S. I., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Zhang, G., et al. (2022). Heteroheptacene-based acceptors with thieno[3,2-b]pyrrole yield high-performance polymer solar cells. National Science Review. Available at: [Link]

  • Gentry, E. C., et al. (2018). Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2025). Synthesis and biological activities of novel thieno[2,3-b]pyrrol-5-one derivatives: antioxidant and anticancer potential. Taylor & Francis Online. Available at: [Link]

  • Ivachtchenko, A. V., et al. (2007). Synthesis of heterocyclic compounds possessing the 4H-thieno[3,2-b]pyrrole moiety. PubMed. Available at: [Link]

  • Torosyan, S. A., et al. (2018). Synthesis of N-Substituted Methyl 4H-Thieno[3,2-b]pyrrole-5-carboxylates. SpringerLink. Available at: [Link]

  • Reddy, T. S., et al. (2011). Environment-Friendly Bromination of Aromatic Heterocycles Using a Bromide–Bromate Couple in an Aqueous Medium. Organic Process Research & Development. Available at: [Link]

  • Iqbal, J., et al. (2019). Thieno[3,2-b]pyrrole and Benzo[c][2][4][11]thiadiazole Donor–Acceptor Semiconductors for Organic Field-Effect Transistors. ACS Omega. Available at: [Link]

  • Pearson Education. (n.d.). Bromination of a highly electron-rich alkene. Pearson. Available at: [Link]

  • PubChem. (n.d.). methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). 2-bromo-4h-thieno[3,2-b]pyrrole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Kirsch, G., et al. (2009). Preparation of Thieno[2,3-b]pyrroles Starting from Ketene-N,S-acetals. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-Bromo-4H-thieno(3,2-b)pyrrole-5-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]

  • Wiesner, W., et al. (1985). Purification and properties of bromoperoxidase from Pseudomonas pyrrocinia. Biological Chemistry Hoppe-Seyler. Available at: [Link]

  • Gütz, C., et al. (2022). Electrochemical Bromination of Arenes in a 200% Cell. The Journal of Organic Chemistry. Available at: [Link]

  • Google Patents. (n.d.). Method for purifying a bromine compound. Google Patents.
  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • NextSDS. (n.d.). ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate. NextSDS. Available at: [Link]

  • Ashenhurst, J. (2017). Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry. Available at: [Link]

Sources

Optimization

overcoming methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate solubility issues in organic solvents

A Guide to Overcoming Solubility Challenges in Organic Solvents Welcome to the technical support guide for methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate. This resource is designed for researchers, chemists, and dr...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Overcoming Solubility Challenges in Organic Solvents

Welcome to the technical support guide for methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate. This resource is designed for researchers, chemists, and drug development professionals who may encounter solubility challenges with this versatile heterocyclic compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven techniques to help you navigate these issues effectively.

The thieno[3,2-b]pyrrole core is a valuable scaffold in medicinal chemistry and materials science, often serving as a building block for developing new therapeutics and functional materials.[1][2] However, the planar, rigid structure and potential for strong intermolecular interactions in the crystalline state can lead to poor solubility in common organic solvents, posing a significant hurdle for synthesis, purification, and biological screening.

This guide provides a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to address and overcome these solubility limitations.

Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate?

Direct, quantitative solubility data for methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is not extensively published. However, based on its structure and data from analogous compounds, we can infer its general behavior. The molecule possesses a fused aromatic heterocyclic system, which contributes to its rigidity and planarity. Such structures often exhibit strong π-π stacking and hydrogen bonding (via the N-H group) in the solid state, leading to high crystal lattice energy that must be overcome for dissolution.[3][4]

Key structural features influencing solubility include:

  • Fused Aromatic Core: Largely nonpolar and hydrophobic.

  • Ester Group (-COOCH₃): Provides some polarity and a hydrogen bond acceptor site.

  • Bromo Substituent (-Br): Adds to the molecular weight and is generally hydrophobic.

  • Pyrrole N-H Group: Acts as a hydrogen bond donor, which can increase solubility in protic solvents but also contributes to strong self-association in the solid state.

A related compound, methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate, is reported to be soluble in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO).[1] The ethyl ester analog of the target compound is described as very sparingly soluble in water.[5] Therefore, it is reasonable to expect that methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate will exhibit its best solubility in polar aprotic solvents and may have limited solubility in nonpolar or some polar protic solvents.

Q2: I'm observing very low solubility in my chosen solvent. What are the initial troubleshooting steps?

When facing solubility issues, a systematic approach is crucial. Before employing advanced techniques, ensure the fundamentals are covered. The following flowchart outlines a logical troubleshooting sequence.

G cluster_0 Initial Troubleshooting Workflow A Start: Compound Insoluble B Step 1: Verify Compound Purity & Dryness (Impurities or residual water can inhibit dissolution) A->B C Step 2: Re-evaluate Solvent Choice (Consult Solvent Selection Guide - Table 1) B->C D Step 3: Apply Mechanical & Thermal Energy (Vortexing, Sonication, Gentle Warming) C->D E Step 4: Increase Solvent Volume (Is the concentration too high?) D->E F Success: Compound Dissolved E->F If successful G Issue Persists: Proceed to Advanced Techniques E->G If unsuccessful

Caption: Initial troubleshooting workflow for solubility issues.

Causality Explained:

  • Purity: Insoluble impurities can act as nucleation sites, preventing the bulk material from dissolving. Water can be particularly problematic in aprotic solvents.[6]

  • Solvent Choice: The principle of "like dissolves like" is paramount. A solvent must have a polarity that is compatible with the solute to effectively solvate it.[7]

  • Energy Input: Dissolution is often an endothermic process. Supplying energy through heating increases kinetic energy and helps overcome the crystal lattice energy. Sonication uses ultrasonic waves to create micro-cavitations, which agitate the solid and break apart agglomerates, increasing the surface area for dissolution.[8]

Q3: Which organic solvents are recommended for dissolving this compound? What is the rationale?

Based on the structure and data from similar thieno[3,2-b]pyrrole systems, a range of solvents can be considered.[1][7] The following table provides a guide to solvent selection, categorized by solvent class.

Solvent FamilyExample SolventsPredicted SolubilityRationale & Mechanistic Insights
Polar Aprotic Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), Tetrahydrofuran (THF)Good to High These solvents have high dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar ester and N-H groups of the molecule. Their polarity is well-suited to disrupt the intermolecular forces of the solute.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)Moderate These solvents have moderate polarity and can dissolve a wide range of organic compounds. Their ability to engage in weaker dipole-dipole interactions with the thienopyrrole core makes them a viable option.[7]
Polar Protic Ethanol (EtOH), Methanol (MeOH)Low to Moderate While these solvents can hydrogen bond with the solute, their strong self-association (H-bonding network) can sometimes hinder their ability to solvate larger, more hydrophobic molecules effectively. Solubility may be limited.
Nonpolar Hexanes, Toluene, Diethyl EtherLow to Insoluble The significant polarity mismatch between the nonpolar solvent and the polar functional groups (ester, N-H) of the solute results in poor solvation and, consequently, very low solubility.
Q4: My compound is still insoluble even after warming and sonication in a recommended solvent. What advanced methods can I try?

If standard methods fail, more advanced techniques may be necessary. The choice of method depends on the downstream application (e.g., chemical reaction, biological assay).

1. Co-solvency: This is one of the most effective strategies. Co-solvency involves using a mixture of two or more miscible solvents to create a system with an optimal polarity for the solute. For example, if your compound has low solubility in toluene (nonpolar) but is intended for a reaction requiring it, adding a small percentage of a more polar, miscible solvent like THF or DMF can dramatically increase solubility. The co-solvent helps to break the solute-solute interactions by creating a more favorable solute-solvent environment.[8]

G cluster_0 Before Co-solvent cluster_1 After Co-solvent A Primary Solvent (e.g., Toluene) Poor Solvation B Insoluble Compound C Primary Solvent + Co-solvent (e.g., THF) Enhanced Solvation D Dissolved Compound

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate Scale-Up

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of thieno[3,2-b]pyrrole derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals scaling up the synthesis of thieno[3,2-b]pyrrole derivatives. Here, we address the critical thermodynamic and kinetic parameters required to achieve high regioselectivity and thermal safety during the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate.

Mechanistic Insights: The Causality of Temperature Control

The thieno[3,2-b]pyrrole scaffold is a highly electron-rich fused bicyclic system. The pyrrole nitrogen donates significant electron density into the conjugated π -system, rendering the α -positions (C-2 and C-6) highly susceptible to electrophilic aromatic substitution (EAS). While the ester group at the C-5 position provides mild electron withdrawal that slightly deactivates the adjacent C-6 position, both the C-2 and C-6 sites remain highly reactive[1].

When scaling up the bromination using N-bromosuccinimide (NBS), temperature acts as the primary kinetic dial. At low temperatures (e.g., -10 °C), the reaction is strictly under kinetic control, and the activation energy difference between the C-2 and C-6 positions is sufficient to ensure near-exclusive 2-bromination[2]. However, if the internal reactor temperature ( Tr​ ) rises above 10 °C, the excess thermal energy overcomes this activation barrier, leading to a loss of regioselectivity and the rapid formation of 2,6-dibromo and 2,3,6-tribromo impurities[1].

Pathway SM Methyl 4H-thieno[3,2-b]pyrrole- 5-carboxylate NBS NBS Addition (Controlled Dosing) SM->NBS LowT T < 0 °C Kinetic Control NBS->LowT Optimal HighT T > 10 °C Thermodynamic/Radical NBS->HighT Exotherm/Runaway Prod Methyl 2-bromo-4H-thieno... (Target Product) LowT->Prod High Regioselectivity Byprod 2,6-dibromo & 2,3,6-tribromo (Overbromination) HighT->Byprod Poor Selectivity

Kinetic vs. thermodynamic pathways in thienopyrrole bromination.

Troubleshooting Desk & FAQs

Q1: We are observing up to 25% of the 2,6-dibromo impurity during our 500g pilot run, despite using exactly 1.05 equivalents of NBS. What is causing this overbromination? A1: This is a classic symptom of localized thermal gradients or an overall elevated reaction temperature. Because the thieno[3,2-b]pyrrole core is exceptionally electron-rich, the mono-brominated product remains nucleophilic enough to undergo a second bromination if thermal energy permits[1]. Ensure your cooling jacket is set to -10 °C and that your agitation rate is sufficient to eliminate "hot spots" near the dosing nozzle.

Q2: We recently switched our solvent to 2-MeTHF for greener processing. During NBS addition at 0 °C, we experienced a sudden and dangerous temperature spike. How can we prevent this thermal runaway? A2: NBS in solvents like 2-MeTHF can undergo a delayed, free-radical-initiated side reaction that is highly exothermic[3]. At low temperatures, the initiation of the desired bromination can be delayed. If you dose the NBS faster than it is being consumed, unreacted NBS accumulates in the reactor. When the reaction finally initiates, the accumulated reagent reacts instantaneously, causing a massive thermal spike. To prevent this, you must use semi-batch dosing controlled by Reaction Calorimetry (RC1) to ensure the NBS feed rate strictly matches the reaction consumption rate[3].

Q3: Can we just use elemental bromine ( Br2​ ) to speed up the reaction and avoid NBS accumulation? A3: While elemental bromine is a potent electrophile, it is significantly more reactive than NBS and usually requires cryogenic conditions (-78 °C to -30 °C) to maintain regioselectivity on electron-rich heterocycles[2]. For pilot-scale manufacturing, NBS is preferred because it allows for safe, controlled halogenation at more accessible temperatures (-10 °C to 0 °C), provided thermal feedback loops are utilized.

Process Engineering Data

The following table summarizes the causal relationship between internal reactor temperature, NBS dosing time, and the resulting impurity profile. Note that extending the dosing time at lower temperatures is required to prevent reagent accumulation.

Internal Temperature ( Tr​ )NBS Dosing Time (h)Conversion (%)2-Bromo Yield (%)Di/Tri-bromo Impurities (%)
25 °C (Ambient)0.5>994552
10 °C1.0>997225
0 °C2.598898
-10 °C4.09594<2

Validated Standard Operating Procedure (1 kg Scale)

This protocol is designed as a self-validating system. Do not proceed to subsequent steps unless the in-line validation checks are met.

Workflow Step1 1. Reactor Pre-cooling (-10 °C) Step2 2. Semi-Batch NBS Dosing Step1->Step2 Step3 3. RC1 Heat Flow Monitoring Step2->Step3 Step4 4. Isothermal Stirring Step2->Step4 Step3->Step2 Feedback Step5 5. Thiosulfate Quench Step4->Step5

Safe scale-up workflow integrating thermal feedback control.

Step 1: Reactor Preparation & Substrate Dissolution Purge a 50 L glass-lined reactor with ultra-high purity N2​ . Charge the reactor with 1.0 kg of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate and 15 L of anhydrous dichloromethane (DCM). Initiate agitation at 150 RPM.

Step 2: Pre-cooling Engage the chiller unit to bring the internal reactor temperature ( Tr​ ) to -10 °C. Validation Check: Verify that Tr​ is stable at -10 °C ( ± 2 °C) for at least 15 minutes before proceeding.

Step 3: NBS Preparation In a separate, light-protected vessel, dissolve 1.05 equivalents (0.98 kg) of recrystallized N-bromosuccinimide (NBS) in 5 L of DCM to form the dosing solution.

Step 4: Semi-Batch Dosing with Thermal Feedback Begin continuous dropwise addition of the NBS solution over a 4-hour period. Critical Safety Check: Monitor the RC1 heat flow and Tr​ strictly. If Tr​ exceeds -5 °C at any point, immediately pause the dosing pump until the temperature stabilizes back to -10 °C. This prevents the accumulation of unreacted NBS[3].

Step 5: Isothermal Aging Once dosing is complete, maintain the reaction mixture at -10 °C for an additional 2 hours to ensure full conversion. Validation Check: Pull an aliquot for HPLC analysis. The reaction is complete when starting material is <2% and the 2,6-dibromo impurity is <3%.

Step 6: Quenching & Workup Slowly add 5 L of cold 10% aqueous sodium thiosulfate solution to quench any trace unreacted NBS, ensuring Tr​ remains below 5 °C. Separate the organic layer, wash with saturated NaHCO3​ (2 x 5 L) and brine (5 L). Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize from ethyl acetate/heptane to afford the pure product.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Definitive Structural Validation of Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all s...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is not merely an academic exercise; it is the bedrock upon which all subsequent research, patentability, and clinical development rests. An error in structural assignment can lead to the invalidation of biological data, wasted resources, and significant delays. The thieno[3,2-b]pyrrole scaffold, a bioisostere of indole, is a privileged core in modern chemistry, appearing in compounds targeting everything from viral polymerases to neurotropic alphaviruses.[1] This guide provides an in-depth comparison of analytical techniques for the structural validation of a representative of this class, methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate , establishing Single-Crystal X-ray Diffraction (SCXRD) as the definitive "gold standard" method.

While routine spectroscopic methods like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide essential, albeit indirect, structural clues, only SCXRD offers direct visualization of the atomic arrangement in space.[2][3] This guide will detail the causality behind the experimental choices for SCXRD and objectively compare its performance and data output against these complementary, yet non-definitive, techniques.

Part 1: The Gold Standard: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the most powerful tool available for determining the molecular and structural details of a small molecule with atomic-level resolution.[2] The technique works by passing a beam of X-rays through a highly ordered single crystal. The X-rays are diffracted by the electron clouds of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, we can generate a three-dimensional electron density map and, from that, determine the precise position of every atom in the molecule, as well as its connectivity, bond lengths, bond angles, and absolute stereochemistry.[4]

The Unparalleled Trustworthiness of SCXRD

The authority of SCXRD lies in its directness. Spectroscopic methods infer structure from properties like nuclear spin or molecular vibration.[5][6] In contrast, SCXRD provides a direct, three-dimensional coordinate system for the atoms, leaving no room for isomeric ambiguity. For a novel compound like methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, this certainty is paramount.

Experimental Workflow: A Self-Validating Protocol

The journey from a powder sample to a refined crystal structure is a multi-step process where each stage validates the success of the previous one. The primary bottleneck is often the initial step: growing a suitable crystal.[2]

cluster_prep Phase 1: Crystal Growth cluster_analysis Phase 2: Data Acquisition & Analysis purity High-Purity Sample (>98% by LCMS/NMR) dissolve Dissolution in Minimal Hot Solvent purity->dissolve crystallize Slow Crystallization (Cooling, Evaporation, or Diffusion) dissolve->crystallize select Crystal Selection (Microscope Inspection) crystallize->select Harvest Crystals mount Mounting on Goniometer select->mount diffract X-ray Diffraction (Data Collection) mount->diffract solve Structure Solution (Direct Methods) diffract->solve refine Structure Refinement (Least-Squares) solve->refine validate Final Validation (CIF Report, R-factor) refine->validate

Caption: The workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol: From Powder to Structure

  • Crystal Growth (The Art and Science):

    • Causality: The goal is to create conditions where molecules transition from a disordered solution state to a highly ordered, crystalline solid state slowly. Rapid precipitation traps impurities and solvent, leading to poor crystal quality.[7]

    • Protocol (Slow Evaporation):

      • Ensure the starting material, methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, is of high purity (>98%), as verified by NMR and LCMS.[8] Impurities can inhibit crystallization.

      • In a small, clean vial, dissolve 5-10 mg of the compound in a minimal amount of a suitable solvent system (e.g., a mixture of dichloromethane and hexane). Use gentle heating if necessary to achieve full dissolution.

      • Cover the vial with parafilm and puncture it with 1-2 small holes using a fine needle. This slows the rate of solvent evaporation.[7]

      • Place the vial in a vibration-free location at a constant temperature. Allow it to stand undisturbed for several days to weeks.

      • Monitor periodically for the formation of small, clear crystals.

  • Crystal Selection and Mounting:

    • Causality: The crystal must be a "single" entity, not an aggregate, and of an appropriate size to be fully bathed in the X-ray beam without causing excessive absorption.[7]

    • Protocol:

      • Examine the harvested crystals under a polarizing microscope. Select a specimen that is transparent, free of cracks or inclusions, and has well-defined faces.[7]

      • The ideal size is typically between 0.1 and 0.25 mm in all dimensions.[4][7]

      • Carefully pick up the selected crystal using a cryo-loop or a glass fiber coated with a minimal amount of paratone oil.[9]

      • Mount the fiber onto a goniometer head, ready for placement on the diffractometer.

  • Data Collection, Solution, and Refinement:

    • Causality: Data is typically collected at low temperatures (~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern.

    • Protocol:

      • Center the crystal in the X-ray beam of a diffractometer (e.g., equipped with a Mo Kα radiation source).

      • Cool the crystal under a stream of cold nitrogen gas.

      • Perform a data collection run, which involves rotating the crystal and collecting hundreds of diffraction images at different orientations.

      • Use specialized software (e.g., SHELX) to solve the structure using direct methods, which generates an initial electron density map.

      • Refine the structural model by fitting the atomic positions to the experimental data using full-matrix least-squares procedures.[10] The final model's quality is assessed by metrics like the R-factor (R1). An R1 value below 0.05 (5%) is generally considered excellent for a small molecule.[11]

Data Presentation: Crystallographic Parameters

The output of a successful SCXRD experiment is a Crystallographic Information File (CIF) containing a wealth of quantitative data.

ParameterRepresentative ValueSignificance
Empirical Formula C₉H₆BrNO₂SConfirms the elemental composition of the unit cell.
Formula Weight 288.12Molecular weight derived from the confirmed structure.
Crystal System MonoclinicDescribes the basic symmetry of the crystal lattice.
Space Group P2₁/cA specific symmetry group that dictates the arrangement of molecules.
a, b, c (Å) 8.1, 8.3, 11.8The dimensions of the unit cell.
α, β, γ (°) 90, 86.0, 90The angles of the unit cell.
Volume (ų) 749.2The volume of a single unit cell.
Z 4The number of molecules per unit cell.
Final R indices [I>2σ(I)] R1 = 0.0538A key indicator of the agreement between the model and the data.
(Note: Data in this table is representative, based on similar small organic molecules, for illustrative purposes.)[10]

Part 2: A Comparative Analysis with Alternative Techniques

While SCXRD is definitive, it is not always feasible or necessary for routine analysis. Other techniques are vital for assessing purity and providing complementary, albeit indirect, structural evidence.

cluster_main Structural Elucidation Strategy cluster_spec Spectroscopic & Analytical Toolkit XRD SC-XRD (Absolute Structure) NMR NMR (Connectivity) MS MS (Molecular Formula) EA Elemental Analysis (Elemental Ratio) NMR->XRD Confirms Purity For Crystal Growth MS->XRD Confirms Formula EA->XRD Confirms Formula

Caption: Relationship between SCXRD and other analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the carbon-hydrogen framework of an organic compound in solution.[12] It provides detailed information about connectivity through the analysis of chemical shifts, coupling constants, and integrations.

  • Strengths: Unparalleled for elucidating the C-H framework and confirming the presence of key structural motifs.[12] ¹H and ¹³C NMR are essential for assessing sample purity before attempting crystallization.[13]

  • Limitations: Provides indirect structural information that requires interpretation.[2] Distinguishing between certain isomers (e.g., positional isomers) can be challenging without complex 2D NMR experiments.

  • Expected Data for Target Molecule: Based on published data for similar thieno[3,2-b]pyrrole structures, one would expect specific signals for the two distinct aromatic protons on the thiophene and pyrrole rings, a signal for the NH proton, and signals for the methyl ester protons.[8][14]

Mass Spectrometry (MS)

MS is a highly sensitive technique that provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions.[15] High-Resolution Mass Spectrometry (HRMS) can determine the elemental composition with high accuracy.

  • Strengths: Requires a minuscule amount of sample and provides a precise molecular weight.[12] For our target molecule, the presence of a bromine atom provides a definitive isotopic signature: two peaks of nearly equal intensity for the molecular ion (M and M+2), which is a powerful diagnostic tool.[15]

  • Limitations: Cannot distinguish between isomers, as they have the same molecular weight.[12] Fragmentation patterns can be complex and may not always lead to an unambiguous structure.

  • Expected Data for Target Molecule:

AnalysisExpected ValueSignificance
HRMS (ESI+) [M+H]⁺ calc: 287.9484Confirms the elemental formula C₉H₇BrNO₂S.
Isotope Pattern M⁺ peak at m/z ~288Corresponds to the ⁷⁹Br isotope.
M+2 peak at m/z ~290Corresponds to the ⁸¹Br isotope, with ~98% the intensity of M⁺.
Elemental Analysis (EA)

Elemental analysis is a classic technique that determines the percentage by weight of carbon, hydrogen, nitrogen, and sulfur in a pure organic compound.[16][17]

  • Strengths: Provides a fundamental check of the elemental formula and serves as a benchmark for sample purity.[18] Many chemistry journals require EA data to be within ±0.4% of the calculated values for publication of a new compound.[13][19]

  • Limitations: Provides no information about molecular structure or isomerism. It is highly dependent on sample purity; any residual solvent or impurity will skew the results.

  • Expected Data for Target Molecule:

ElementCalculated %Found % (Acceptable Range)
Carbon (C) 37.5237.12 - 37.92
Hydrogen (H) 2.101.70 - 2.50
Nitrogen (N) 4.864.46 - 5.26

Conclusive Comparison

TechniqueInformation ProvidedAmbiguityPrimary Use Case
SC-XRD Absolute 3D structure, bond lengths/angles, stereochemistry, packing.None. The "gold standard."Definitive validation of novel compounds.
NMR Carbon-hydrogen framework, connectivity, solution-state conformation.Low to Medium. Isomers can be challenging.Routine structural confirmation and purity analysis.
MS Molecular weight, elemental formula (HRMS), fragmentation clues.High. Cannot distinguish isomers.Rapid confirmation of molecular weight and formula.
EA Percentage elemental composition.Very High. No structural data.Confirmation of elemental formula and purity benchmark.

Final Verdict

For the community of researchers, scientists, and drug development professionals, the path to validating a novel chemical entity like methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate requires a multi-faceted analytical approach. NMR, MS, and Elemental Analysis are the indispensable workhorses for daily synthesis, purification, and routine characterization. They build a strong, yet circumstantial, case for a proposed structure.

However, to eliminate all doubt and provide the unequivocal proof required for intellectual property, regulatory filings, and the foundational integrity of subsequent biological studies, Single-Crystal X-ray Diffraction is the sole definitive method. It transforms the structural hypothesis from an interpretation of indirect data into a verifiable, three-dimensional fact. The investment in growing a suitable crystal pays dividends in the form of absolute certainty, a standard to which all other analytical data for that compound can be held.

References

  • Microplasma jet mass spectrometry of halogenated organic compounds. (n.d.). Google Scholar.
  • Recent advances in analytical methodologies based on mass spectrometry for the environmental analysis of halogenated organic contaminants. (n.d.). Google Scholar.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (n.d.). Benchchem.
  • Reiner, E. J., et al. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America.
  • Wondimu, T., et al. (n.d.). Determination of halogens in organic compounds by high resolution inductively coupled plasma mass spectrometry (HR-ICP-MS). Journal of Analytical Atomic Spectrometry. Retrieved March 25, 2026, from [Link]

  • A Look at Elemental Analysis for Organic Compounds. (2021, May 6). AZoM. Retrieved March 25, 2026, from [Link]

  • An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. Retrieved March 25, 2026, from [Link]

  • Jones, A. O. F., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved March 25, 2026, from [Link]

  • Precise CHNOS analysis thanks to organic elemental analysis. (n.d.). Elementar. Retrieved March 25, 2026, from [Link]

  • Dickie, D. A., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science.
  • Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method? (2018, October 4). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Elemental analysis and chemical composition. (n.d.). INFINITIA Industrial Consulting. Retrieved March 25, 2026, from [Link]

  • Stare, J., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data.
  • ¹H NMR spectrum of N-benzoyl dithieno[3,2-b:2′,3′-d]pyrrole (monomer 3). (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Methods for the Elucidation of the Structure of Organic Compounds. (n.d.). MIT OpenCourseWare. Retrieved March 25, 2026, from [Link]

  • Thieno[3,2-b]pyrrole-benzothiadiazole Banana-Shaped Small Molecules for Organic Field-Effect Transistors. (2018, March 27). ACS Applied Materials & Interfaces. Retrieved March 25, 2026, from [Link]

  • Udum, Y. A., et al. (n.d.). Synthesis and Spectroelectrochemistry of Dithieno(3,2-b:20,30-d)pyrrole Derivatives. AVESİS. Retrieved March 25, 2026, from [Link]

  • Preparation of Single Crystals for X-ray Diffraction. (n.d.). University of Zurich, Department of Chemistry. Retrieved March 25, 2026, from [Link]

  • Construction of Thienopyrroles through Rhodium-Catalyzed Direct Annulation of (Acetylamino)thiophenes with Alkynes. (2023, January 17). The Journal of Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Hart, M. C., et al. (2023). Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.
  • EMT 509: STRUCTURAL ELUCIDATION OF ORGANIC POLLUTANTS. (n.d.). Course Hero. Retrieved March 25, 2026, from [Link]

  • 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. (2025, December 6). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Wang, X., et al. (2012). Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. Physical Chemistry Chemical Physics.
  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, May 16). Molecular Pharmaceutics. Retrieved March 25, 2026, from [Link]

  • Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Identification of Thieno[3,2-b]Pyrrole Derivatives as Novel Small Molecule Inhibitors of Neurotropic Alphaviruses. (n.d.). The Journal of Infectious Diseases. Retrieved March 25, 2026, from [Link]

  • Derivatives of thieno [3,2-b]pyrrole 43 and seleno [3,2-b]pyrrole 44 as... (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. (2024, November 21). MDPI. Retrieved March 25, 2026, from [Link]

  • x-ray studies of methyl 6-amino-5-cyano-2-methyl- 4-(3-nitrophenyl)-4h-pyran-3-carboxylate. (2015, June 8). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. (2022, September 27). MDPI. Retrieved March 25, 2026, from [Link]

  • Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate. (n.d.). NextSDS. Retrieved March 25, 2026, from [Link]

  • 論文 | 松田研究室 名古屋大学大学院工学研究科 応用物質化学専攻固体化学講座. (n.d.). Nagoya University. Retrieved March 25, 2026, from [Link]

Sources

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